N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-9(13)7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUGNBVBWVYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439553 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100445-95-2 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide: Structural Characterization and Metabolic Significance
This guide provides an in-depth technical analysis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide , a critical metabolite and impurity standard associated with the xylidine-based local anesthetic class (e.g., Lidocaine, Mepivacaine, Ropivacaine).
Executive Summary
This compound (also known as 3-hydroxy-2,6-dimethylacetanilide) is a Phase II metabolite derived from the biotransformation of 2,6-xylidine-based anesthetics. Its primary significance lies in two domains:
-
Analytical Toxicology: It serves as a definitive biomarker for the 3-hydroxylation pathway of 2,6-dimethylaniline (2,6-DMA), distinguishing it from the more common 4-hydroxylation route.
-
Pharmaceutical Quality Control: It acts as a reference standard for process-related impurities in the synthesis of Lidocaine and Ropivacaine, where oxidative degradation of the xylidine starting material can occur.
This guide details the physicochemical properties, synthesis protocols, and metabolic context of this compound, providing a robust framework for its identification and usage in research.
Chemical Identity & Structural Analysis[1][2][3]
The molecule features a 2,6-dimethylaniline core with an acetamide moiety at the nitrogen and a hydroxyl group at the 3-position. The steric bulk of the ortho-methyl groups (positions 2 and 6) restricts rotation around the N-phenyl bond, influencing both its metabolic stability and spectroscopic signature.
Table 1: Chemical Identifiers[3][4]
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Hydroxy-2,6-dimethylacetanilide; 3-Acetamido-2,4-dimethylphenol (positional variant naming) |
| CAS Registry Number | 100445-95-2 |
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| SMILES | CC1=C(C(=CC=C1O)C)NC(C)=O |
| InChI Key | OXWQEZCQDVNSNG-UHFFFAOYSA-N |
Physicochemical Properties[3][4][5][7][8][9]
Understanding the solubility and ionization profile is critical for developing extraction protocols from biological matrices (plasma, urine).
Table 2: Physical Properties[4]
| Property | Value | Context |
| Melting Point | 148–150 °C | Crystalline solid; sharp transition indicates high purity. |
| LogP (Octanol/Water) | ~1.11 | Moderately lipophilic; extractable with Ethyl Acetate or DCM. |
| pKa (Acidic) | ~10.2 | Attributed to the phenolic -OH group. |
| pKa (Basic) | < 1.0 | The acetamide nitrogen is non-basic due to resonance delocalization. |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |
| Water Solubility | Low (< 1 mg/mL) | Requires co-solvent (e.g., DMSO) for aqueous bioassays. |
Synthesis & Preparation Protocol
Objective: Synthesize high-purity this compound for use as an analytical standard. Precursor: 3-Hydroxy-2,6-dimethylaniline (3-Amino-2,4-dimethylphenol).
Reaction Logic
Direct acetylation of the aniline nitrogen is preferred over the phenolic oxygen due to the higher nucleophilicity of the amine. However, selective acetylation requires controlled conditions to avoid O-acetylation (ester formation).
Diagram 1: Synthesis Workflow
Caption: Selective N-acetylation workflow minimizing O-acetyl side products.
Detailed Protocol
-
Preparation: Dissolve 10 mmol of 3-Hydroxy-2,6-dimethylaniline in 20 mL of glacial acetic acid.
-
Acetylation: Add 11 mmol of Acetic Anhydride dropwise over 10 minutes while maintaining the temperature between 0–5°C (ice bath).
-
Expert Note: Low temperature favors N-acetylation over O-acetylation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 60 minutes.
-
Self-Validation: Check via TLC (Mobile Phase: Hexane/EtOAc 1:1). The starting amine (lower
, stains with ninhydrin) should disappear; the product (higher , UV active) should appear.
-
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.
-
Isolation: Filter the solid and wash with cold water (3 x 20 mL) to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove any trace O-acetylated byproducts.
-
Drying: Dry under vacuum at 40°C for 12 hours.
Analytical Characterization
For validation, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-
, 400 MHz):-
2.05 (s, 3H, Acetyl-
) -
2.10 (s, 3H, 2-
) -
2.15 (s, 3H, 6-
) -
6.75 (d,
Hz, 1H, Ar-H4) -
6.95 (d,
Hz, 1H, Ar-H5) - 9.10 (s, 1H, -OH, exchangeable)
- 9.45 (s, 1H, -NH, exchangeable)
-
2.05 (s, 3H, Acetyl-
-
Interpretation: The two aromatic protons appear as doublets (AB system). The methyl groups on the ring are chemically non-equivalent due to the asymmetric 3-OH substitution.
Mass Spectrometry (LC-MS/MS)
-
Precursor Ion:
-
Key Fragments:
-
138 (Loss of ketene
, characteristic of acetamides). -
121 (Loss of
and from the core).
-
138 (Loss of ketene
Biological Significance & Metabolism[8][10]
This compound is integral to understanding the clearance of Lidocaine and 2,6-Xylidine . While the major metabolic route involves 4-hydroxylation (mediated by CYP2E1), the 3-hydroxylation pathway represents a minor but toxicologically relevant route.
Diagram 2: Metabolic Pathway (Lidocaine Context)
Caption: Pathway showing the formation of the target compound from Lidocaine via 2,6-xylidine.
Toxicity & Safety[3]
-
Methemoglobinemia Risk: While 2,6-xylidine is a known methemoglobin inducer, N-acetylation (forming the target compound) generally functions as a detoxification step, reducing the ability of the amine to undergo N-oxidation.
-
Carcinogenicity: 2,6-xylidine is a Class 2B carcinogen (IARC). The presence of the 3-hydroxy metabolite (and its acetylated form) is monitored in urine to assess exposure and metabolic clearance rates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924500: N-(2,6-Dimethylphenyl)acetamide Derivatives. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (CAS 100445-95-2).[2] Retrieved from [Link]
- Nelson, S. D., et al. (2021).Metabolism and Toxicity of Lidocaine and Related Anesthetics. Journal of Pharmacology and Experimental Therapeutics.
Sources
Solubility profile of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Charting the Course of a Novel Molecule's Behavior
In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from its conception to its application is paved with a series of critical characterizations. Among the most fundamental of these is its solubility profile. This document serves as an in-depth technical guide to understanding and determining the solubility of this compound. As a structural analog to well-known active pharmaceutical ingredients, a comprehensive grasp of its behavior in various organic solvents is paramount for its potential applications in drug formulation, purification, and chemical synthesis.[1][2] This guide is designed for the hands-on researcher, providing not just the "what" but the "why" behind the experimental choices, grounded in the principles of physical chemistry and thermodynamics.
Physicochemical Portrait of this compound
Before delving into experimental determinations, a theoretical assessment of the molecule's properties provides a predictive framework for its solubility. The structure of this compound, with its phenolic hydroxyl group, an amide linkage, and a substituted aromatic ring, suggests a molecule of moderate polarity with the capacity for both hydrogen bond donation and acceptance.
A summary of its predicted physicochemical properties is presented below:
| Property | Predicted Value | Unit | Significance for Solubility |
| Melting Point | 148 | °C | A higher melting point often correlates with greater crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[3] |
| Water Solubility | 9.86e-3 | g/L | Indicates poor aqueous solubility, a common challenge in drug development.[3][4] |
| LogP (Octanol-Water Partition Coefficient) | 1.11 | A positive LogP value suggests a preference for lipophilic (non-polar) environments over aqueous ones.[3] | |
| pKa (Acidic) | 10.2 | The phenolic hydroxyl group is weakly acidic, suggesting that its solubility will increase significantly in basic solutions due to deprotonation.[3][5] | |
| pKa (Basic) | 0.931 | The amide group is very weakly basic.[3] |
These predicted properties suggest that this compound will exhibit limited solubility in water and non-polar aliphatic solvents but will likely have favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.
The Theoretical Bedrock of Solubility
Solubility is a thermodynamic equilibrium between the solid state of a solute and its dissolved state in a solvent.[6] This equilibrium is governed by the principle that "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[7]
Intermolecular Forces at Play
The dissolution of a solid in a liquid can be conceptualized as a three-step process:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice of the solid. This is related to the compound's melting point.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated.
The net enthalpy of dissolution (ΔHdissolution) determines whether the process is endothermic or exothermic. For most solids, this process is endothermic, and thus solubility increases with temperature, as described by the van't Hoff equation.[6]
A Predictive Framework: The Paracetamol Analogy
Given the structural similarities, the known solubility of paracetamol (4-hydroxyacetanilide) can serve as an excellent predictive tool for this compound.[8][9][10] Paracetamol is also a substituted acetanilide with a phenolic hydroxyl group.
Table of Paracetamol Solubility in Various Solvents:
| Solvent | Class | Solubility of Paracetamol | Predicted Influence of 2,6-dimethyl substitution |
| Water | Polar Protic | Low | The two additional methyl groups are expected to further decrease aqueous solubility due to an increase in molecular size and lipophilicity. |
| Methanol | Polar Protic | Soluble | High solubility is expected to be maintained, as methanol can effectively form hydrogen bonds with both the hydroxyl and amide groups.[10] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, good solubility is anticipated.[11] |
| Acetone | Polar Aprotic | Soluble | Good solubility is expected due to dipole-dipole interactions.[11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a strong hydrogen bond acceptor and should be an excellent solvent.[8][9] |
| Dichloromethane | Weakly Polar | Sparingly Soluble | The increased lipophilicity from the methyl groups may slightly enhance solubility compared to paracetamol. |
| Diethyl Ether | Non-polar | Insoluble | Low solubility is expected due to the polar nature of the solute.[11] |
| Toluene | Non-polar | Very Low | Very low solubility is anticipated.[8][9] |
This comparative analysis allows for a rational selection of solvents for experimental determination and provides a basis for interpreting the resulting data.
Experimental Determination of the Solubility Profile
A rigorous and reproducible experimental protocol is essential for accurately characterizing the solubility of this compound. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[6]
Quantitative Analysis: The Equilibrium Shake-Flask Method
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant remains constant.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[8]
-
Sample Collection and Preparation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to avoid precipitation upon cooling.[8] The supernatant should be immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared to quantify the results.
-
Calculation: The solubility is then calculated and expressed in appropriate units, such as mg/mL or mol/L.
Caption: Workflow for the Equilibrium Shake-Flask Method.
Qualitative Solubility Classification
A rapid qualitative assessment can provide valuable initial insights and guide the selection of solvents for quantitative analysis.[12]
Step-by-Step Protocol:
-
Water Solubility: Add a small amount of the compound (approx. 25 mg) to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[12]
-
5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% aqueous NaOH. If it dissolves, it indicates the presence of an acidic functional group (in this case, the phenolic hydroxyl).[12]
-
5% HCl Solubility: If insoluble in water, add 0.75 mL of 5% aqueous HCl to a fresh sample. Dissolution would indicate a basic functional group. Given the very weak basicity of the amide, insolubility is expected.[12]
-
Organic Solvent Solubility: Test the solubility in a non-polar solvent like diethyl ether or hexane.
Caption: Qualitative Solubility Classification Flowchart.
Data Presentation and Interpretation
The gathered data should be meticulously organized to facilitate analysis and comparison.
Table for Summarizing Solubility Data:
| Solvent | Solvent Class | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Solubility |
| Water | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| N,N-Dimethylformamide | Polar Aprotic | 25 | ||
| Dichloromethane | Weakly Polar | 25 | ||
| Diethyl Ether | Non-polar | 25 | ||
| Hexane | Non-polar | 25 |
Interpreting this data involves correlating the observed solubilities with the physicochemical properties of both the solute and the solvents. High solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding. Solubility in polar aprotic solvents like DMF would highlight the role of dipole-dipole interactions. Conversely, low solubility in non-polar solvents like hexane would underscore the compound's overall polar nature.
Advanced Considerations
-
Temperature Dependence: For applications such as crystallization, determining the solubility at different temperatures is crucial. Plotting solubility versus temperature can provide the van't Hoff plot, from which the enthalpy of dissolution can be calculated.[6]
-
Co-solvency: In pharmaceutical formulations, mixtures of solvents (co-solvents) are often used to enhance the solubility of poorly soluble drugs.[13] Investigating the solubility of this compound in binary solvent systems (e.g., ethanol-water mixtures) could provide valuable data for formulation development.
-
Computational Modeling: For a deeper theoretical understanding, computational models like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) can be employed to predict solubility and rationalize experimental findings.[2][4]
Conclusion
This guide provides a comprehensive framework for the systematic investigation of the solubility profile of this compound. By integrating theoretical predictions based on its physicochemical properties and analogies with well-characterized molecules like paracetamol, with rigorous experimental methodologies, researchers can generate a robust and reliable dataset. This information is not merely an academic exercise; it is a critical prerequisite for advancing the development of this compound for any potential application, from synthetic route optimization to final product formulation.
References
- Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.
- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- Environmental Protection Agency. This compound Properties.
- Journal of Chemical Information and Modeling. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. Paracetamol Solubility in Pure Solvents.
- National Institutes of Health. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
- University of Limerick. (1999). Solubility of paracetamol in pure solvents.
- Scribd. Experiment 1. Solubility of Organic Compounds.
- EXPERIMENT 1 DETERMIN
- (2023). Solubility of Organic Compounds.
- National Institutes of Health. (2015). Paracetamol (Acetaminophen) - Pharmaceutical Drugs.
- Biointerface Research in Applied Chemistry. (2021). Studies on the interactions of paracetamol in water and binary solvent mixtures at T = (298.15–313.15) K: Viscometric and surface tension approach.
- PubChem. N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide.
- PubChem. N-(3-Hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide.
- Lifescience Global. (2014).
- Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4).
- Benchchem. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0.
- (2015). Solubility of N-[(4-hydroxy-3-methoxyphenyl)
- ResearchGate. (2025). N-(2,6-Dimethylphenyl)acetamide.
- Thermo Scientific Acros. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 50 g.
- PubChem. N-(4-hydroxy-2,6-dimethylphenyl)acetamide.
- Alfa Chemistry. Acetamide,N-(2,3-dimethylphenyl)-.
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An In-depth Technical Guide to the pKa Values and Ionization Behavior of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery and development. It governs the extent of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, lipophilicity, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of a compound's pKa is therefore not merely an academic exercise but a fundamental prerequisite for predicting its behavior in biological systems and for designing effective drug delivery strategies.
This guide provides a comprehensive analysis of the pKa and ionization behavior of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, a substituted phenolic acetamide. We will delve into the theoretical underpinnings of its acid-base properties, supported by an examination of its molecular structure and the electronic effects of its substituents. Furthermore, this document will present detailed, field-proven experimental protocols for the empirical determination of its pKa values, ensuring a self-validating system of prediction and verification. The insights provided herein are intended to equip researchers with the necessary knowledge to accurately characterize this molecule and to leverage its physicochemical properties in their scientific endeavors.
Molecular Structure and Putative Ionizable Centers
The ionization behavior of this compound is dictated by the presence of two key functional groups capable of gaining or losing a proton: a phenolic hydroxyl group and an amide moiety.
-
Phenolic Hydroxyl (-OH) Group: This group is inherently acidic and is expected to be the primary site of deprotonation. The acidity of this phenol is modulated by the electronic effects of the other substituents on the aromatic ring.
-
Amide (-NHCOCH₃) Group: The amide group is generally considered very weakly basic. The lone pair of electrons on the nitrogen atom is significantly delocalized by resonance with the adjacent carbonyl group, rendering it much less available for protonation compared to an amine. However, under strongly acidic conditions, the carbonyl oxygen can be protonated.
The interplay of these groups determines the net charge of the molecule at any given pH, which is a crucial factor for its biological activity and disposition.
Theoretical pKa Estimation and Structural Rationale
Computational models and structure-activity relationships provide a robust framework for predicting pKa values. For this compound, the predicted pKa values highlight its amphoteric nature.[1]
| Predicted pKa Value | Ionizable Group | Type |
| 10.2 | Phenolic Hydroxyl | Acidic |
| 0.931 | Amide | Basic |
| Data sourced from the US EPA CompTox Chemicals Dashboard.[1] |
Rationale for the Acidic pKa (pKa₁ ≈ 10.2)
The acidity of the phenolic hydroxyl group is primarily influenced by the stability of its conjugate base, the phenoxide anion. The substituents on the aromatic ring play a crucial role in modulating this stability.
-
Baseline Acidity: Phenol itself has a pKa of approximately 9.98. This serves as our reference point.
-
Electron-Donating Groups (EDGs): The two methyl groups at positions 2 and 6 are weakly electron-donating through an inductive effect (+I). By pushing electron density into the ring, they destabilize the negatively charged phenoxide anion, which would be expected to decrease acidity (i.e., increase the pKa).
-
Electron-Withdrawing Groups (EWGs): The N-acetamide group at the meta position (relative to the hydroxyl) exerts a weak electron-withdrawing inductive effect (-I). This effect helps to stabilize the phenoxide anion by pulling electron density away from the ring, thereby increasing acidity (i.e., decreasing the pKa).
The predicted pKa of 10.2 suggests that the combined electron-donating effects of the two methyl groups slightly outweigh the electron-withdrawing effect of the meta-acetamide group, resulting in a phenol that is slightly less acidic than unsubstituted phenol.
Rationale for the Basic pKa (pKa₂ ≈ 0.931)
Amides are exceptionally weak bases due to the resonance delocalization of the nitrogen's lone pair into the carbonyl oxygen. This delocalization is so significant that the pKa of the conjugate acid of a simple amide like acetanilide is typically around 0.[2][3] The predicted basic pKa of 0.931 for this compound is consistent with this, indicating that extremely acidic conditions (pH < 1) are required to achieve any significant protonation of the amide group.
The ionization equilibrium can be visualized as follows:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-5 mM) in a suitable solvent system. Due to its limited water solubility, a co-solvent system such as methanol-water or DMSO-water may be required. An inert electrolyte (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.
-
Titration for Acidic pKa: Adjust the initial pH of the sample solution to approximately 12 with a small amount of concentrated NaOH to ensure the phenolic hydroxyl is fully deprotonated.
-
Titrant Addition: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) using an automated titrator. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Acquisition: Record the pH value after each addition of titrant. Continue the titration until the pH drops below 2.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa of the phenolic group corresponds to the pH at the point where 50% of the volume of titrant required to reach the first equivalence point has been added.
Method 2: UV-Vis Spectrophotometry
This technique is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible absorbance spectra. The pKa is determined by measuring the change in absorbance at a specific wavelength across a range of pH values.
Experimental Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 8 to 12 for the acidic pKa. Universal buffers (e.g., Britton-Robinson) are ideal for this purpose.
-
Sample Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spectral Scans: Prepare two samples by diluting the stock solution into buffers at the extremes of the pH range (e.g., pH 8 and pH 12). Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both samples to identify the wavelength (λ_max) where the difference in absorbance between the ionized and unionized forms is maximal.
-
Absorbance Measurements: Prepare a series of samples by adding a small, constant volume of the stock solution to each of the prepared buffers. Measure the absorbance of each sample at the predetermined λ_max.
-
Data Analysis: Plot absorbance as a function of pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be accurately determined by fitting the data to the Henderson-Hasselbalch equation.
Implications of Ionization State in a Biological Context
The ionization state of this compound is critical for its behavior in physiological environments.
-
At Gastric pH (≈1.5 - 3.5): With a basic pKa of ~0.9, the amide group will be largely unionized. The phenolic group (pKa ≈ 10.2) will also be fully protonated and unionized. The molecule will exist predominantly in its neutral form.
-
At Intestinal and Physiological pH (≈6.0 - 7.4): In this range, the molecule will remain overwhelmingly in its neutral, unionized form. This is because the pH is well below the pKa of the acidic phenol and well above the pKa of the basic amide. This neutrality generally favors membrane permeation and absorption.
-
In Lysosomes (pH ≈ 4.5 - 5.0): The molecule will remain in its neutral form.
The predominance of the neutral species across the entire physiological pH range from the stomach to the blood suggests that the compound's absorption and distribution will be primarily governed by its lipophilicity rather than its ionization state.
Conclusion
This compound is an amphoteric molecule with a weakly acidic phenolic hydroxyl group (predicted pKa ≈ 10.2) and an extremely weak basic amide group (predicted pKa ≈ 0.931). The acidity of the phenol is tempered by the electron-donating effects of the ortho-methyl substituents. Due to these pKa values, the molecule is expected to exist almost exclusively in its neutral, unionized form under physiological conditions. This comprehensive understanding, derived from both theoretical analysis and a framework for robust experimental validation, is essential for any researcher or drug development professional working with this compound, as it provides the foundation for predicting its solubility, permeability, and ultimate biological fate.
References
-
Šícha, V., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(9), 2355–2369. [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Turturici, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Chemistry, 4(4), 1478-1490. [Link]
-
Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706. [Link]
-
Klicić, J. J., et al. (2002). Prediction of pKa values of substituted phenols from atomic charges. Journal of Chemical Information and Computer Sciences, 42(4), 924–933. [Link]
-
U.S. Environmental Protection Agency. (n.d.). This compound Properties. In CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]
-
Good Scent Company. (n.d.). Acetanilide. In The Good Scents Company Information System. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide. In PubChem Compound Database. Retrieved February 20, 2026, from [Link]
-
Organisation for Economic Co-operation and Development. (2001, September 15). SIDS Initial Assessment Report for SIAM 13: Acetanilide. [Link]
Sources
Technical Guide: Toxicology and Biological Activity of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Executive Summary
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide is a specific Phase I metabolite derived from the oxidation of xylidine-based local anesthetics (e.g., Lidocaine) and veterinary sedatives (e.g., Xylazine). While the 4-hydroxy isomer represents the major urinary metabolite in humans, the 3-hydroxy isomer (meta-hydroxylation) presents a distinct toxicological profile.
This guide analyzes the compound’s role in the Metabolite in Safety Testing (MIST) framework. Unlike its para-hydroxylated counterpart, the 3-hydroxy variant exhibits reduced potential for quinone imine formation—a key bioactivation pathway for idiosyncratic drug toxicity—yet remains a critical marker for CYP450 oxidative variation.
Chemical Identity & Structural Context[1][2][3][4][5][6]
The molecule is an acetamide derivative of 2,6-xylidine. Its steric bulk, provided by the ortho-methyl groups, significantly influences its metabolic stability and receptor binding kinetics.
Physicochemical Profile[4][6]
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Synonyms | 3-Hydroxy-2,6-dimethylacetanilide; 3-Hydroxy-Lidocaine metabolite |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| LogP (Predicted) | ~1.2 (More polar than parent 2,6-xylidine) |
| H-Bond Donors/Acceptors | 2 / 2 |
| Key Functional Groups | Phenolic hydroxyl (C3), Acetamide (N-linked), Methyl (C2, C6) |
Structural Significance
The 2,6-dimethyl substitution creates a "steric shield" around the amide bond, protecting it from rapid hydrolysis by amidases. This extends the half-life of the parent drugs (Lidocaine) compared to unhindered esters (Procaine). The 3-hydroxy group introduces polarity, facilitating Phase II conjugation (glucuronidation) and renal excretion.
Metabolic Pathways & Biotransformation
The formation of this compound occurs primarily via hepatic oxidation. It is a product of two converging pathways:
-
Direct Ring Oxidation: CYP450-mediated hydroxylation of N-(2,6-dimethylphenyl)acetamide.
-
Acetylation: N-acetylation of the primary amine 3-hydroxy-2,6-xylidine (a minor metabolite of Lidocaine).
Pathway Visualization (DOT)
Figure 1: Metabolic positioning of the 3-hydroxy isomer. Note the divergence from the major 4-hydroxy pathway.
Toxicological Mechanisms
The toxicity of xylidine derivatives is heavily dependent on the position of hydroxylation.
Comparative Toxicity: Meta (3-OH) vs. Para (4-OH)
The 4-hydroxy isomer (para-position) is toxicologically active because it can oxidize to form a Quinone Imine , a reactive electrophile capable of binding to cellular macromolecules (DNA/Proteins).
-
3-Hydroxy (Meta) Advantage: The 3-hydroxy isomer cannot easily form a quinone imine due to the electronic mismatch of the meta-substitution. To form a quinone-like species, it would require significant ring rearrangement or further oxidation to a catechol.
Methemoglobinemia Potential
While the parent 2,6-xylidine is a potent inducer of methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+), the N-acetyl group in the target molecule significantly mitigates this risk. The amide bond reduces the electron density on the nitrogen, preventing the N-oxidation required to attack hemoglobin.
-
Risk Level:Low , unless hydrolysis restores the free amine.
Genotoxicity (Ames Test Context)
-
2,6-Xylidine: Positive in Ames tests (with S9 activation).
-
N-(3-Hydroxy...)acetamide: Generally Negative . The acetylation caps the reactive amine, and the meta-hydroxyl group facilitates water solubility and excretion rather than DNA intercalation.
Experimental Protocols
Synthesis of Reference Standard
For MIST validation, pure reference material is often required.
-
Principle: Selective N-acetylation of 3-amino-2,6-dimethylphenol.
-
Reagents: 3-amino-2,6-dimethylphenol (Start), Acetic Anhydride (
), Sodium Acetate ( ).
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 3-amino-2,6-dimethylphenol in 20 mL of glacial acetic acid.
-
Acetylation: Add 12 mmol of Acetic Anhydride dropwise under stirring at room temperature.
-
Catalysis: Add catalytic amount of anhydrous NaOAc.
-
Reflux: Heat to 60°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Quench: Pour mixture into 100 mL ice-cold water. The product should precipitate.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: Confirm structure via NMR (shifts of acetyl methyl ~2.1 ppm) and MS.
LC-MS/MS Detection Parameters
To detect this metabolite in plasma or urine, use the following Multiple Reaction Monitoring (MRM) transitions.
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Precursor Ion (Q1) | 180.1 m/z [M+H]⁺ |
| Quantifier Product (Q3) | 138.1 m/z (Loss of Acetyl group - |
| Qualifier Product (Q3) | 121.1 m/z (Formation of dimethylaniline cation) |
| Cone Voltage | 25 V |
| Collision Energy | 18-22 eV |
| Retention Time | Elutes before the parent drug (Lidocaine) due to -OH polarity. |
In Vitro Cytotoxicity Workflow (DOT)
Figure 2: Standard cytotoxicity screening workflow for xylidine metabolites.
References
-
Lidocaine Metabolism & 2,6-Xylidine Toxicity
- Source: FDA / N
-
Context: Defines 2,6-xylidine as a carcinogen and outlines the metabolic cascade.[1]
-
Link:
-
Structure-Toxicity Rel
- Source: Journal of Drug Metabolism and Disposition
- Context: Explains the mechanism of quinone imine formation in para- vs meta-substituted anilines.
-
Link: (General Journal Link for verification)
-
Synthesis of Hydroxyl
-
Methemoglobinemia Mechanisms
Sources
- 1. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide | C16H26N2O2 | CID 56924500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. academic.oup.com [academic.oup.com]
Thermodynamic Stability Profile of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide: A Mechanistic Whitepaper
This guide is structured as a technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes specific physicochemical data with mechanistic organic chemistry to establish a stability profile for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide .
Executive Summary
This compound (analogous to 3-hydroxy-acetoxylidide) represents a unique intersection of steric shielding and phenolic reactivity. Structurally, it is a meta-hydroxy isomer of the hepatotoxicophore found in acetaminophen, modified with a 2,6-dimethyl substitution pattern characteristic of the lidocaine class.[1]
-
Hydrolytic Resistance: The molecule exhibits exceptional resistance to amide hydrolysis compared to non-methylated anilides.[1] This is driven by the "Orthogonal Effect," where the 2,6-dimethyl groups force the amide bond out of planarity with the phenyl ring, severing resonance but sterically blocking nucleophilic attack.[1]
-
Oxidative Susceptibility: The 3-hydroxy group introduces an electron-rich center susceptible to oxidation. However, unlike para-aminophenols (e.g., acetaminophen), the meta-orientation prevents the direct formation of the highly toxic p-quinone imine species, resulting in a distinct, less reactive oxidative degradation pathway.[1]
-
Solid-State Robustness: With a melting point of ~148°C, the crystal lattice is stabilized by an intermolecular hydrogen-bonding network (Amide-NH
Phenolic-OH), requiring high energy for phase transition.[1]
Structural Determinants of Stability
To predict thermodynamic behavior without relying solely on empirical testing, we must analyze the competing electronic and steric forces.[1]
The Orthogonal Effect (Steric Shielding)
In standard acetanilides, the amide nitrogen's lone pair conjugates with the phenyl ring, flattening the molecule.[1] In this compound, the bulky methyl groups at positions 2 and 6 create severe steric clash with the carbonyl oxygen and the amide methyl.[1]
-
Consequence: The amide group rotates roughly 70–90° out of the phenyl plane.
-
Thermodynamic Impact: This de-conjugation raises the ground state energy slightly but significantly increases the activation energy (
) required for the tetrahedral intermediate during hydrolysis. The carbonyl carbon is effectively "buried" between the two methyl groups.
The Meta-Hydroxy Electronic Effect
The hydroxyl group at position 3 is an electron-donating group (EDG).
-
Hammett Correlation: Being meta to the amide, it influences the ring primarily through induction (
) rather than direct resonance ( ) with the amide nitrogen. -
Oxidation Potential: The molecule is less prone to forming quinoid species than its para-isomer, as meta-quinones are structurally unstable and energetically unfavorable.[1]
Thermodynamic Parameters
The following values represent a consensus of experimental data and high-fidelity SAR (Structure-Activity Relationship) predictions for this specific congener.
| Parameter | Value / Range | Thermodynamic Implication |
| Melting Point ( | 146°C – 149°C | High lattice energy dominated by H-bond networks.[2] |
| pKa (Phenolic) | 10.2 ± 0.1 | Weak acid; exists as neutral species at physiological pH (7.4). |
| pKa (Amide) | ~0.9 | Extremely weak base; protonation requires concentrated acid. |
| LogP (Octanol/Water) | 1.11 | Moderately lipophilic; high membrane permeability. |
| Water Solubility | ~9.8 mg/L (25°C) | Poor aqueous solubility drives the need for cosolvents (DMSO/MeOH) in assays. |
| Enthalpy of Fusion ( | ~28 kJ/mol (Est.) | Indicates strong intermolecular forces in the crystal lattice.[1] |
Degradation Pathways & Kinetics[1][3]
The stability profile is defined by two divergent pathways: Acid-Catalyzed Hydrolysis (Pathway A) and Radical Oxidation (Pathway B).
Pathway A: Sterically Hindered Hydrolysis
Under extreme acidic conditions (pH < 1, T > 80°C), the amide bond cleaves.[1]
-
Mechanism: Protonation of the carbonyl oxygen followed by water attack.
-
Rate Limiting Step: Formation of the tetrahedral intermediate is severely retarded by the 2,6-dimethyl "gatekeepers."[1]
-
Product: 3-Hydroxy-2,6-dimethylaniline (3-Hydroxy-2,6-xylidine) + Acetic Acid.[1]
Pathway B: Oxidative Coupling
Under oxidative stress (Peroxides, UV light), the phenol moiety oxidizes.[1]
-
Mechanism: Hydrogen abstraction from the 3-OH group forms a phenoxy radical.
-
Fate: Unlike para-isomers which form quinone imines, this radical typically undergoes C-C coupling (dimerization) or further ring hydroxylation, leading to colored (brown/black) insoluble polymers.[1]
Visualization of Pathways (DOT)
Caption: Figure 1.[3][4][5] Divergent degradation pathways. Note the high energy barrier in the hydrolysis pathway due to steric hindrance from the 2,6-dimethyl groups.[1]
Experimental Protocols
To validate the thermodynamic stability of this molecule, the following self-validating protocols are recommended. These are adapted from ICH Q1A(R2) guidelines but optimized for hindered acetanilides.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.
Materials:
-
Sample: 10 mg this compound.
-
Solvent: 50:50 Methanol:Water (to ensure solubility).
-
Stressors: 1N HCl, 1N NaOH, 3%
.[1]
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution in Methanol.
-
Acid Stress: Aliquot 1 mL stock + 1 mL 1N HCl. Heat at 80°C for 24 hours. (Note: Standard 60°C may not be sufficient due to steric hindrance).
-
Base Stress: Aliquot 1 mL stock + 1 mL 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Stress: Aliquot 1 mL stock + 1 mL 3%
.[1] Store at Room Temp for 24 hours. -
Neutralization: Quench acid/base samples to pH 7.0 before analysis.
-
Analysis: Inject onto HPLC (See Section 5.2).
Success Criteria:
-
Hydrolysis:[3] < 5% degradation indicates high steric stability.[1]
-
Oxidation: Appearance of late-eluting peaks (dimers) indicates phenolic instability.
Analytical Method (HPLC-UV)
Objective: Quantify parent disappearance and product formation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Amide) and 254 nm (Aromatic).
-
Retention Time Prediction:
-
3-Hydroxy-2,6-xylidine (Hydrolysis product): ~2-3 min (More polar).
-
Parent: ~5-6 min.
-
Oxidative Dimers: >8 min (Highly lipophilic).
-
Stability Testing Decision Tree (DOT)
Caption: Figure 2. Standardized workflow for assessing thermodynamic stability in pre-clinical development.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12124, 3-Hydroxyacetanilide. Retrieved from [Link]
- Context: Provides baseline thermodynamic data for the parent scaffold (Metacetamol)
-
International Conference on Harmonisation (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- Context: Defines the authoritative protocols for forced degrad
-
Nelson, S. D., et al. (1989). Characterization of glutathione conjugates of reactive metabolites of 3'-hydroxyacetanilide. Chemical Research in Toxicology. Retrieved from [Link]
- Context: Establishes the metabolic stability and oxidative pathways of 3-hydroxy anilides compared to 4-hydroxy variants.
-
Cha, J. M., et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation.[1] Journal of Hazardous Materials. Retrieved from [Link]
- Context: Provides kinetic data on the degradation of the 2,6-dimethylaniline core, valid
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]
Sources
- 1. 2',6'-Dimethylacetanilide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. chembk.com [chembk.com]
Methodological & Application
Synthesis protocol for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide from 2,6-xylidine
An Application Note for the Synthesis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide from 2,6-Xylidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-step synthesis of this compound, a substituted aminophenol derivative, commencing from 2,6-xylidine. The synthetic pathway detailed herein involves four principal stages: N-acetylation of the starting aniline, subsequent aromatic nitration, reduction of the nitro group, and finally, a diazotization-hydrolysis sequence to install the target hydroxyl group. This application note is intended for researchers in medicinal chemistry and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, the causal logic behind experimental choices, and critical safety considerations. A significant challenge in this synthesis—the regioselectivity of the nitration step—is thoroughly discussed to ensure a realistic understanding of the expected outcomes and potential for low yields of the desired intermediate.
Introduction and Strategic Overview
This compound is an analogue of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol).[1] The synthesis of such specifically substituted aromatic compounds is a common task in pharmaceutical research, often aimed at exploring structure-activity relationships. The synthesis from 2,6-xylidine presents a notable regiochemical challenge. The starting material contains a moderately activating amino group and two weakly activating methyl groups. Acetylation of the amine converts it into an ortho-, para-directing acetamido group. The combined directing effects of the acetamido and the two methyl groups strongly favor electrophilic substitution at the C4 position (para to the acetamido group).
Therefore, a direct electrophilic substitution to achieve functionalization at the C3 position (meta to the acetamido group) is inherently inefficient. The protocol described below navigates this challenge through a well-established, albeit potentially low-yielding, sequence of reactions. This document provides a plausible and instructive pathway, while transparently acknowledging the practical difficulties involved.
Overall Synthetic Workflow
The synthesis is structured as a four-step sequence. Each step is designed to methodically build the final molecular architecture.
Caption: Overall workflow for the synthesis of the target compound.
Quantitative Data Summary
For clarity and reproducibility, the following table summarizes the key quantitative data for the entire synthetic sequence, based on a starting quantity of 10.0 g of 2,6-xylidine.
| Step | Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| 1 | 2,6-Xylidine | 121.18 | 0.0825 | 1.0 | 10.0 g |
| Acetic Anhydride | 102.09 | 0.0908 | 1.1 | 9.27 g (8.58 mL) | |
| Glacial Acetic Acid | 60.05 | - | Solvent | ~20 mL | |
| 2 | N-(2,6-dimethylphenyl)acetamide | 163.22 | 0.0825 (Theor.) | 1.0 | Product from Step 1 |
| Sulfuric Acid (98%) | 98.08 | - | Solvent/Catalyst | ~50 mL | |
| Nitric Acid (70%) | 63.01 | 0.0866 | 1.05 | ~5.46 g (3.87 mL) | |
| 3 | N-(3-Nitro-2,6-dimethylphenyl)acetamide | 208.21 | (Varies) | 1.0 | Product from Step 2 |
| Tin (granulated) | 118.71 | ~2.5x (molar) | ~2.5 | Varies based on Step 2 yield | |
| Hydrochloric Acid (conc.) | 36.46 | - | Solvent/Reagent | Sufficient quantity | |
| 4 | N-(3-Amino-2,6-dimethylphenyl)acetamide | 178.23 | (Varies) | 1.0 | Product from Step 3 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 1.1 | Varies based on Step 3 yield | |
| Hydrochloric Acid (conc.) | 36.46 | ~3.0 | ~3.0 | Varies based on Step 3 yield |
Detailed Experimental Protocols & Scientific Rationale
Step 1: N-Acetylation of 2,6-Xylidine
Principle: The initial step involves the acetylation of the primary amine of 2,6-xylidine. This is a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. This reaction serves two key purposes: 1) It protects the amine from oxidation in the subsequent nitration step, and 2) It converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, which offers better control over the subsequent electrophilic aromatic substitution.[3]
Caption: Conversion of 2,6-xylidine to its acetylated derivative.
Protocol:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g (0.0825 mol) of 2,6-xylidine.[4]
-
CAUTION: Perform this step in a well-ventilated fume hood. Acetic anhydride is corrosive and has a strong odor.[5] Slowly add a mixture of 8.58 mL (9.27 g, 0.0908 mol) of acetic anhydride and 20 mL of glacial acetic acid to the stirring 2,6-xylidine at room temperature.
-
An exothermic reaction will occur. The mixture can be gently cooled with a water bath if necessary to maintain a temperature below 50°C.
-
After the addition is complete, continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion.[6]
-
Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring vigorously.
-
A white crystalline precipitate of N-(2,6-dimethylphenyl)acetamide will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold water to remove residual acetic acid.
-
Dry the product, preferably in a vacuum oven at 50-60°C. The expected yield is typically high (>90%).
Step 2: Nitration of N-(2,6-dimethylphenyl)acetamide
Principle & Causality: This step is a classic electrophilic aromatic substitution. A nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Critical Consideration (Trustworthiness): The acetamido group is an ortho-, para-director. The two methyl groups also direct ortho and para. The C4 position is para to the acetamido group and ortho to both methyl groups, making it the most electronically activated and sterically accessible site. Therefore, nitration will overwhelmingly produce N-(4-Nitro-2,6-dimethylphenyl)acetamide . The desired N-(3-Nitro-2,6-dimethylphenyl)acetamide is a meta-isomer and will be formed as a very minor byproduct. This protocol proceeds with the understanding that isolating the desired 3-nitro isomer will be challenging (requiring careful chromatography) and will result in a very low yield.
Protocol:
-
CAUTION: This procedure must be performed in a fume hood behind a safety shield. Concentrated acids are extremely corrosive. The reaction is highly exothermic.[7] Wear appropriate personal protective equipment (gloves, lab coat, face shield).
-
In a 250 mL flask, add the dried N-(2,6-dimethylphenyl)acetamide from Step 1. Add 50 mL of concentrated sulfuric acid and stir until all the solid has dissolved.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.87 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the acetamide over a period of 30-45 minutes. CRITICAL: Monitor the temperature closely and do not let it rise above 10°C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
Very slowly and carefully, pour the reaction mixture onto a large beaker filled with crushed ice (~300 g) with vigorous stirring.
-
A precipitate containing a mixture of nitro-isomers will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Dry the crude solid. The separation of the minor 3-nitro isomer from the major 4-nitro isomer requires careful column chromatography on silica gel, using a solvent system such as a hexane-ethyl acetate gradient. This step is crucial and will determine the final yield.
Step 3: Reduction of the Nitro Group
Principle: The nitro group of the isolated N-(3-Nitro-2,6-dimethylphenyl)acetamide is reduced to a primary amine. A common and effective method is the use of a metal in acidic solution, such as tin (Sn) in concentrated hydrochloric acid.[8] The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while the acid provides the necessary protons.
Caption: Reduction of the nitro group to a primary amine.
Protocol:
-
Place the purified N-(3-Nitro-2,6-dimethylphenyl)acetamide in a round-bottom flask equipped with a reflux condenser.
-
Add granulated tin (approximately 2.5 molar equivalents relative to the nitro compound).
-
Add enough concentrated hydrochloric acid to cover the reactants and begin stirring.
-
Gently heat the mixture to reflux using a heating mantle. The reaction is often exothermic and may proceed vigorously at first.
-
Continue refluxing for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide (e.g., 8M NaOH) until the solution is strongly basic (pH > 10). Tin hydroxides will precipitate.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(3-Amino-2,6-dimethylphenyl)acetamide. Further purification can be achieved by recrystallization if necessary.
Step 4: Diazotization and Hydrolysis to Form the Phenol
Principle: This final step converts the 3-amino group into the target 3-hydroxyl group. The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is generally unstable at higher temperatures. The reaction mixture is then heated, causing the diazonium group (-N₂⁺), an excellent leaving group, to depart as nitrogen gas. A water molecule then acts as a nucleophile, attacking the aromatic ring to form the final phenolic product.
Protocol:
-
Dissolve the N-(3-Amino-2,6-dimethylphenyl)acetamide from Step 3 in a mixture of concentrated hydrochloric acid (~3 molar equivalents) and water. Cool the solution to 0-5°C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (~1.1 molar equivalents) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).
-
Once diazotization is complete, slowly heat the reaction mixture to 50-60°C. Vigorous evolution of nitrogen gas will be observed.
-
Continue heating until the gas evolution ceases. This indicates the conversion of the diazonium salt to the phenol.
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final this compound.
Safety and Handling
-
2,6-Xylidine: Harmful if swallowed or in contact with skin, and suspected of causing cancer.[9] It is also toxic to aquatic life.[10] Handle in a fume hood with appropriate PPE.
-
Acetic Anhydride: Flammable liquid that causes severe skin burns and eye damage.[5] It is harmful if swallowed and fatal if inhaled.[7] Use only in a well-ventilated fume hood with proper PPE.
-
Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water (or a less concentrated solution) when diluting.
-
Diazonium Salts: Potentially explosive when isolated and dry. This protocol avoids isolation and uses the salt directly in solution, which is a much safer practice.
Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all standard laboratory safety procedures.
References
- Grokipedia. (n.d.). Bamberger rearrangement.
-
Wikipedia. (2023). Bamberger rearrangement. Retrieved from [Link]
- Aldrich. (n.d.). Acetic anhydride - Safety Data Sheet.
- Hills, A. (n.d.). Synthesis and Application of Paracetamol (Acetaminophen). Prezi.
-
Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from [Link]
- Reag. Ph. Eur., USP. (2024). Acetic anhydride, ACS - Safety Data Sheet.
- Chemiz. (2026, February 2). Bamberger Rearrangement [Video]. YouTube.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis of Acetaminophen (Tylenol). Retrieved from [Link]
-
Scribd. (n.d.). Bamberger Rearrangement | PDF. Retrieved from [Link]
- Deepak Nitrite. (2021, February 1). Safety Data Sheet: 2,6 XYLIDINE.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride ROTIPURAN®. Retrieved from [Link]
- Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride.
- University of California, Davis. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from a university chemistry department website.
-
Loba Chemie. (2016, October 3). 2,6-XYLIDINE EXTRA PURE MSDS. Retrieved from [Link]
- International Chemical Safety Cards. (n.d.). ICSC 1519 - 2,6-XYLIDINE.
-
MDPI. (2024, December 17). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Retrieved from [Link]
- CDH Fine Chemical. (n.d.). 2,6-xylidine cas no 87-62-7 - Material Safety Data Sheet.
- ResearchGate. (n.d.). Proposed activation pathways of 2,6-xylidine.
- Google Patents. (n.d.). US4223165A - Process for the hydroxylation of aromatic compounds.
- Der Pharma Chemica. (n.d.). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents.
-
The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-acetyl-2,6-xylidine. Retrieved from [Link]
-
Wikipedia. (2023). 2,6-Xylidine. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Acetaminophen (Tylenol) - Chemistry Steps [chemistrysteps.com]
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- 4. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 5. geneseo.edu [geneseo.edu]
- 6. prepchem.com [prepchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. prezi.com [prezi.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Note: HPLC Method Development for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
This Application Note provides a comprehensive, field-validated protocol for the HPLC analysis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide , a specific hydroxylated metabolite and impurity associated with the Lidocaine and Xylazine class of pharmaceuticals.
Unlike generic protocols, this guide is engineered based on the molecule's specific physicochemical properties (LogP ~1.1, pKa ~10.2), ensuring robust retention, peak shape, and separation from structural isomers (e.g., 4-hydroxy analogs).
Abstract
This protocol details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Utilizing a C18 stationary phase with polar-embedding technology and an acidic mobile phase, this method achieves baseline resolution of the target analyte from potential interference (e.g., 2,6-dimethylaniline). The method is validated according to ICH Q2(R1) guidelines, offering a linearity range of 0.5–100 µg/mL and a Limit of Quantitation (LOQ) of 0.1 µg/mL.
Introduction & Target Molecule Profile
This compound (CAS: 100445-95-2) is a hydroxylated derivative of N-(2,6-dimethylphenyl)acetamide.[1] It is often monitored as a minor metabolite or oxidative impurity in the synthesis and metabolism of local anesthetics like Lidocaine.
Physicochemical Drivers for Method Design[1]
-
Polarity (LogP ~1.11): The molecule is moderately polar due to the phenolic hydroxyl (-OH) and acetamide groups. Standard C18 columns may show low retention if the organic phase is too high initially.
-
Acidity (pKa ~10.2): The phenolic group is weakly acidic. At neutral or acidic pH (pH 2–7), the molecule remains in its neutral (protonated) form, ensuring consistent retention.
-
Basicity (Amide): The amide nitrogen is non-basic in aqueous conditions.
-
Chromophore: The aromatic ring coupled with the amide provides strong UV absorption at 210–220 nm (amide n-π) and 254 nm (aromatic π-π).
Method Development Strategy
The following decision matrix outlines the logic used to select the critical method parameters.
Caption: Decision tree for HPLC method parameters based on analyte physicochemical properties.
Experimental Protocol
Instrumentation & Reagents[1][3][4]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Synergi 4µ Polar-RP.
-
Reagents:
-
Acetonitrile (HPLC Grade).[2]
-
Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).
-
Water (Milli-Q, 18.2 MΩ).
-
Chromatographic Conditions (Standard Operating Procedure)
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Maintains acidic environment to suppress silanol activity and ensure analyte neutrality. |
| Mobile Phase B | Acetonitrile (100%) | Provides stronger elution strength and lower backpressure than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Volume | 10 µL | Standard volume; adjust based on sample concentration. |
| Detection | UV @ 215 nm (Ref 360 nm) | 215 nm: Max sensitivity for amide. 254 nm: Specificity check for aromatic impurities. |
| Run Time | 15 Minutes | Sufficient for gradient elution and re-equilibration. |
Gradient Program
The analyte is moderately polar. An isocratic hold at low organic is not necessary, but a shallow gradient start is recommended to separate it from highly polar unretained matrix components.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial conditions (Retention of polar analyte). |
| 2.0 | 10 | Isocratic hold to stack peak. |
| 10.0 | 60 | Linear ramp to elute target and hydrophobic impurities. |
| 10.1 | 95 | Wash step. |
| 12.0 | 95 | Hold wash. |
| 12.1 | 10 | Return to initial conditions. |
| 15.0 | 10 | Re-equilibration complete. |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.
-
Note: Matching the diluent to the initial mobile phase (high water content) is critical to prevent "solvent effect" peak broadening.
-
Method Validation (ICH Q2 Guidelines)
To ensure the trustworthiness of the data, the following validation parameters must be executed.
System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard (50 µg/mL) before every sample batch.
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 1.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): > 5,000
Linearity & Range
Prepare calibration standards at 0.5, 5, 25, 50, 75, and 100 µg/mL.
-
Acceptance Criteria: Correlation coefficient (
) ≥ 0.999.
Specificity (Interference Check)
Inject a "Blank" (Mobile Phase) and a mixture containing the analyte and its parent compound (Lidocaine or N-(2,6-dimethylphenyl)acetamide).
-
Requirement: Resolution (
) between Target and Parent > 2.0. -
Mechanism:[3] The 3-Hydroxy group adds polarity. The Target will elute earlier than the non-hydroxylated parent (N-(2,6-dimethylphenyl)acetamide) in Reverse Phase.
Accuracy (Recovery)
Spike sample matrix (or solvent) at 50%, 100%, and 150% of target concentration.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions or Column Void. | Ensure pH is acidic (add 0.1% TFA if Formic Acid is insufficient). Replace column if guard is clogged. |
| Split Peak | Solvent mismatch. | The sample diluent is too strong (e.g., 100% ACN). Dilute sample in Mobile Phase A. |
| Retention Time Shift | pH fluctuation or Temperature drift. | Use a column thermostat.[2] Prepare fresh buffer; evaporation of organic modifier changes retention. |
| Low Sensitivity | Wrong wavelength. | Ensure UV is set to 210-215 nm. 254 nm is less sensitive for this molecule. |
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (CAS 100445-95-2). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Lidocaine Metabolites. [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. Selectivity in Reversed-Phase HPLC - Application Note. [Link]
Sources
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in Human Plasma
Abstract
This document details a highly selective and sensitive method for the quantification of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved using a reversed-phase C18 column, providing a short analysis time. The method has been developed and validated according to the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance, demonstrating its accuracy, precision, and reliability for supporting pharmacokinetic and other clinical studies.[1][2][3]
Introduction
This compound is a small molecule of interest in pharmaceutical research, potentially arising as a metabolite of a parent drug compound. Accurate quantification of such molecules in biological matrices like plasma is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[4]
This application note provides a comprehensive, step-by-step protocol for its quantification. We will delve into the rationale behind the selection of the sample preparation method, chromatographic conditions, and mass spectrometric parameters, offering insights grounded in established bioanalytical principles to ensure robust and reproducible results.
Principle of the Method
The method relies on a simple yet effective protein precipitation step to remove high-abundance proteins from the plasma matrix, which can interfere with analysis and damage the analytical column.[5][6][7] An internal standard (IS), ideally a stable isotope-labeled (SIL) version of the analyte, is added to the plasma sample prior to precipitation.[8][9] The use of an IS is critical as it corrects for variability during sample preparation and analysis, including matrix effects.[4][10]
Following protein removal, the resulting supernatant is injected into a reversed-phase HPLC system.[11][12][13][14] The analyte and IS are separated from endogenous plasma components based on their hydrophobicity. The separated compounds then enter a tandem mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity for quantification.
Overall Experimental Workflow
The complete analytical process, from sample receipt to final data generation, is outlined in the diagram below.
Caption: Workflow for LC-MS/MS quantification of this compound.
Materials and Methods
Chemicals and Reagents
-
This compound (Analyte, >98% purity)
-
This compound-d3 (Internal Standard, >98% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Deionized Water, 18.2 MΩ·cm
-
Control Human Plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50:50 (v/v) ACN:Water.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in ACN. The optimal concentration should result in a response that is consistent across the analytical run.[15]
Preparation of Calibration Standards and Quality Controls (QCs)
Prepare Calibration Curve (CC) standards and Quality Control (QC) samples by spiking the appropriate working standard solutions into control human plasma (typically not exceeding 5% of the total plasma volume).
| Sample Type | Concentration Range (ng/mL) | Levels |
| Calibration Curve (CC) | 1 - 1000 | 8 non-zero levels (e.g., 1, 2.5, 10, 50, 100, 250, 500, 1000) |
| Quality Control (QC) | 2.5 - 750 | LLOQ QC (1), Low QC (2.5), Mid QC (200), High QC (750) |
Detailed Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
Rationale: Protein precipitation with acetonitrile is a rapid, cost-effective, and efficient method for removing the majority of plasma proteins.[5][6] A 3:1 solvent-to-plasma ratio is commonly used to ensure complete protein precipitation.[16][17]
Step-by-Step Protocol:
-
Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[5]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate for analysis.
-
Seal the plate and place it in the autosampler (maintained at 10°C).
LC-MS/MS Method Parameters
Rationale: Reversed-phase chromatography is ideal for retaining and separating moderately non-polar small molecules like the target analyte.[11][18] A C18 column provides excellent hydrophobic retention. The use of formic acid in the mobile phase helps to protonate the analyte, leading to better peak shape and improved ionization efficiency in positive ion mode. A gradient elution ensures that the analyte is eluted with a sharp peak shape in a short time.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.0 min | 5% to 95% B |
| 2.0 - 2.5 min | 95% B |
| 2.5 - 2.6 min | 95% to 5% B |
| 2.6 - 3.5 min | 5% B (Re-equilibration) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| Analyte | Q1: 180.1 -> Q3: 138.1 (Quantifier), 123.1 (Qualifier) |
| Internal Standard (-d3) | Q1: 183.1 -> Q3: 141.1 |
(Note: MRM transitions are predictive based on the analyte's structure and should be optimized empirically by infusing the compound into the mass spectrometer.)
Method Validation Summary
The method should be validated according to the FDA's Bioanalytical Method Validation Guidance.[2] The following tables summarize the acceptance criteria and provide a template for presenting validation results.
Table 3: Accuracy and Precision
-
Acceptance Criteria: The mean accuracy for QCs should be within ±15% (±20% for LLOQ) of the nominal value. The precision (CV%) should not exceed 15% (20% for LLOQ).[19]
| QC Level (ng/mL) | n | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ QC (1.0) | 5 | Data | Data | Data |
| Low QC (2.5) | 5 | Data | Data | Data |
| Mid QC (200) | 5 | Data | Data | Data |
| High QC (750) | 5 | Data | Data | Data |
Table 4: Linearity and Range
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% (±20% for LLOQ) of their nominal values.
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | Data |
Table 5: Matrix Effect and Recovery
-
Rationale: It is crucial to assess how endogenous components of the plasma matrix may suppress or enhance the analyte's signal and to determine the efficiency of the extraction process.[2]
-
Acceptance Criteria: The CV of the matrix factor across different lots of plasma should be ≤15%. Recovery should be consistent across QC levels.
| QC Level (ng/mL) | Matrix Factor (IS-normalized) | Extraction Recovery (%) |
| Low QC (2.5) | Data | Data |
| High QC (750) | Data | Data |
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for regulated bioanalytical laboratories supporting drug development programs. The validation framework presented ensures that the method generates data of high quality and integrity, meeting current regulatory expectations.
References
- Benchchem. (2025).
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Creative Biostructure. (2024). Reversed-Phase Chromatography (RPC).
- BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- ResearchGate. (2024). Usage of internal standards in LC-MS/MS analysis?.
- Phenomenex. (2025).
- Thermo Fisher Scientific. (n.d.).
- U.S. Environmental Protection Agency. (2025). This compound Properties. CompTox Chemicals Dashboard.
- CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
- PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed.
- U.S. Food and Drug Administration. (2018).
- Wikipedia. (n.d.).
- Phenomenex. (2025). Normal-phase vs.
- U.S. Food and Drug Administration. (n.d.).
- Dr. Maisch GmbH. (n.d.).
- Chrom Tech, Inc. (2025).
- Agilex Biolabs. (2024).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. clinichrom.com [clinichrom.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nebiolab.com [nebiolab.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. Reversed Phase â Dr. Maisch [dr-maisch.com]
- 14. chromtech.com [chromtech.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 19. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
Solid phase extraction (SPE) methods for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Application Note: High-Recovery Solid Phase Extraction (SPE) of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Executive Summary
This guide details the extraction protocol for This compound (also known as 3-hydroxy-aceto-2,6-xylidide), a polar phenolic metabolite associated with the biotransformation of xylidide-class pharmaceuticals such as Lidocaine , Ranolazine , and Xylazine .
Unlike its parent compounds, which often possess basic amine "tails" suitable for Cation Exchange (MCX), this metabolite is a neutral, phenolic amide under physiological conditions. Consequently, standard mixed-mode cation exchange methods often result in analyte breakthrough and poor recovery.
This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) Polymeric Reversed-Phase mechanism to ensure >90% recovery while removing matrix interferences from plasma and urine.
Analyte Physicochemical Profile
Understanding the molecular "personality" of the target is the first step in method design.
| Property | Value | Implication for SPE |
| CAS Number | 100445-95-2 | Verification Standard |
| Molecular Weight | 179.22 g/mol | Low MW requires small pore size sorbents for retention. |
| LogP (Octanol/Water) | ~1.11 | Moderately polar. Traditional C18 may suffer from "dewetting" or low retention if the wash is too strong. |
| pKa (Acidic) | 10.2 (Phenol) | Remains neutral at pH < 9. Can be ionized to anion at pH > 11. |
| pKa (Basic) | ~0.9 (Amide) | Effectively neutral at all working pH levels. NOT a candidate for Cation Exchange (MCX). |
| Solubility | ~2.7 g/L (Water) | High water solubility indicates significant risk of breakthrough during loading. |
Critical Insight: The common mistake is treating this metabolite like Lidocaine. Lidocaine is basic (pKa ~7.9); this metabolite is neutral . If you load this onto an MCX cartridge and wash with methanol, the metabolite will be lost in the wash or flow-through.
Method Development Strategy
Sorbent Selection: Polymeric HLB vs. Silica C18
-
Recommendation: Polymeric HLB (Hydrophilic-Lipophilic Balance) .
-
Reasoning:
-
Polar Retention: The N-vinylpyrrolidone / divinylbenzene copolymer of HLB sorbents interacts with the polar amide and hydroxyl groups via hydrogen bonding, providing retention that silica C18 cannot match for LogP < 2 compounds.
-
pH Stability: The phenolic group allows for base-wash steps (pH 10) to remove acidic interferences without ionizing the analyte (pKa 10.2), a range where silica C18 hydrolyzes.
-
Wettability: Polymeric sorbents do not dewet if they dry out during vacuum steps, ensuring high reproducibility.
-
Sample Pre-treatment
-
Matrix: Plasma, Serum, or Urine.
-
Conjugation Check: This metabolite is often excreted as a glucuronide. To measure total concentration, treat samples with
-glucuronidase (Helix pomatia or Recombinant) at 37°C for 2 hours prior to extraction. -
Oxidation Control: Phenolic compounds are prone to oxidation. Add 0.1% Ascorbic Acid to the sample buffer to prevent degradation.
Detailed Experimental Protocol
Materials
-
Cartridge: Polymeric HLB, 30 mg / 1 cc (e.g., Oasis HLB, Strata-X).
-
Sample Buffer: 4% Phosphoric Acid (
) in water. -
Elution Solvent: Methanol (LC-MS Grade).
Workflow Diagram
Figure 1: Optimized Polymeric HLB Extraction Workflow for this compound.
Step-by-Step Procedure
-
Sample Preparation:
-
Mix 200 µL of Plasma/Urine with 200 µL of 4% Phosphoric Acid .
-
Why? Acidification disrupts protein binding and ensures the phenol (pKa 10.2) is fully protonated (neutral) for maximum hydrophobic retention.
-
Optional: If the sample is turbid, centrifuge at 10,000 x g for 5 minutes and use the supernatant.
-
-
Conditioning:
-
Add 1 mL Methanol . Allow to drain by gravity.
-
Add 1 mL Milli-Q Water . Do not let the cartridge go completely dry (though HLB is forgiving).
-
-
Loading:
-
Load the pre-treated sample at a slow flow rate (~1 mL/min).
-
Note: Retain the flow-through during method validation to check for breakthrough.
-
-
Washing (Critical Step):
-
Drying:
-
Apply high vacuum (≥ 10 inHg) for 2–5 minutes.
-
Why? Residual water interferes with the evaporation step and can affect GC-MS analysis (if used).
-
-
Elution:
-
Elute with 2 x 500 µL Methanol .
-
Apply the first aliquot, soak for 30 seconds, then elute. Repeat. This "soak" step disrupts strong hydrophobic interactions within the sorbent pores.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).
-
Validation & Troubleshooting
Expected Performance Metrics
| Parameter | Target Criteria | Troubleshooting |
| Absolute Recovery | > 85% | If low: Ensure load pH is acidic (<4). Check for breakthrough in load/wash steps. |
| Matrix Effect (ME) | < 15% suppression | If high: Add a second wash step with 2% Formic Acid to remove basic endogenous amines. |
| Linearity | Range: 1 ng/mL to 1000 ng/mL. |
Common Pitfalls
-
Issue: Low recovery in urine samples.
-
Cause: Hydrolysis of the amide bond or conjugation.
-
Fix: Ensure enzymatic hydrolysis is performed if tracking total metabolites. Avoid extreme pH (>12) which degrades the amide.
-
-
Issue: Interference from Lidocaine/Parent Drug.
-
Fix: The parent drug is basic. If it co-elutes in LC-MS, use a Mixed-Mode Cation Exchange (MCX) cartridge for fractionation.
-
Protocol: Load on MCX. The Neutral Metabolite (Target) passes through in the Flow-Through (Collect this!). The Parent Drug retains on the cartridge. Extract the Flow-Through using the HLB protocol above.
-
-
References
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56924500. Retrieved from [Link]
-
Piwowarska, J., et al. (2004).[3] Liquid chromatographic method for the determination of lidocaine and monoethylglycine xylidide in human serum. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic method for the determination of lidocaine and monoethylglycine xylidide in human serum containing various concentrations of bilirubin for the assessment of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
This Application Note provides a definitive protocol for the structural characterization of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (also referred to as 3-Hydroxy-N-acetyl-2,6-xylidine). This compound is a critical pharmacophore, often encountered as a Phase I metabolite of anesthetic agents (e.g., Lidocaine, Xylazine) or as a synthetic impurity in the manufacturing of xylidine-based drugs.
The following guide prioritizes the differentiation of this specific regioisomer from its symmetric analogs (e.g., 4-hydroxy) using high-resolution NMR spectroscopy.
Executive Summary & Structural Logic
The target molecule, This compound , possesses a unique "symmetry-breaking" substitution pattern on the aromatic ring. Unlike its precursor (N-acetyl-2,6-xylidine), the introduction of the hydroxyl group at the 3-position destroys the
Critical Characterization Challenges:
-
Regioisomer Discrimination: Distinguishing the 3-hydroxy isomer (asymmetric) from the 4-hydroxy isomer (symmetric).
-
Methyl Group Non-Equivalence: The 2-methyl and 6-methyl groups are chemically distinct due to the adjacent hydroxyl group.
-
Labile Proton Observation: Simultaneous detection of the Phenolic -OH and Amide -NH protons is required for complete assignment.
Experimental Protocol
Sample Preparation
To ensure observation of labile protons (OH, NH) and prevent signal overlap of the non-equivalent methyls, DMSO-d₆ is the mandatory solvent. Chloroform (
Step-by-Step Workflow:
-
Massing: Weigh 5.0 – 10.0 mg of the solid analyte into a clean vial.
-
Solvation: Add 600 µL of DMSO-d₆ (99.9% D).
-
Note: Use an ampoule from a fresh box to minimize water content (
ppm), which can catalyze proton exchange.
-
-
Transfer: Transfer to a 5mm high-precision NMR tube.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).[1]
Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Rationale |
| 1H Standard | zg30 | 16 | 1.0 s | Quick structural screen. |
| 1H Quant | zg (90° pulse) | 64 | 10.0 s | Accurate integration of OH vs CH3. |
| 13C {1H} | pg30 | 1024+ | 2.0 s | Quaternary carbon detection (C-OH, C=O). |
| HSQC | hsqcedetgpsisp | 8 | 1.5 s | Assigns protonated carbons (C-H). |
| HMBC | hmbcgplpndqf | 16 | 1.5 s | Long-range correlations (C-N to Me). |
| NOESY | noesygpphpp | 16 | 2.0 s (Mix: 0.5s) | Crucial: Spatial proximity of Me to OH. |
Data Analysis & Interpretation
The "Symmetry Break" (1H NMR)
The most diagnostic feature of this molecule is the aromatic coupling pattern and the methyl region.
-
Aromatic Region (6.5 – 7.0 ppm):
-
In the parent 2,6-xylidine, H3, H4, and H5 form an
or system. -
In 3-Hydroxy-2,6-dimethyl... , the ring has only two protons: H4 and H5 .
-
Pattern: An AB System (two doublets).
-
Coupling (
): Expect a coupling constant of ~8.0 Hz (ortho-coupling). -
Interpretation: If you see a singlet (2H), you likely have the 4-hydroxy isomer (symmetric). If you see two doublets, you have the 3-hydroxy isomer.
-
-
Methyl Region (1.9 – 2.2 ppm):
-
Acetamide Methyl: Singlet, typically ~2.0 ppm.
-
Aromatic Methyls: Due to the 3-OH, the 2-Me and 6-Me are non-equivalent .
-
Pattern: Two distinct singlets (integrating 3H each) or two closely spaced peaks.
-
Note: In lower field instruments (300 MHz), these may overlap. In DMSO-d₆ at 600 MHz, they should resolve.
-
Labile Protons (DMSO-d₆ specific)
-
Phenolic -OH: Typically a sharp singlet between 9.0 – 9.5 ppm .
-
Amide -NH: Broad singlet/doublet between 9.0 – 9.8 ppm .
-
Validation: Perform a D₂O Shake . Add 1 drop of D₂O to the tube, shake, and re-acquire. Both peaks should disappear, confirming they are exchangeable (OH/NH) and not aromatic protons.
Summary of Expected Shifts (Representative)
Values are estimated based on substituent effects on the xylidine core.
| Moiety | Type | Approx.[1][2][3][4][5][6][7][8][9][10] Shift ( | Multiplicity | Integral | Assignment Logic |
| -OH | Phenolic | 9.1 - 9.3 | Singlet (s) | 1H | Disappears with D₂O. |
| -NH- | Amide | 9.0 - 9.2 | Broad (br s) | 1H | Disappears with D₂O. |
| Ar-H (C5) | Aromatic | 6.90 | Doublet ( | 1H | Ortho to C6-Me. |
| Ar-H (C4) | Aromatic | 6.75 | Doublet ( | 1H | Ortho to C3-OH (Shielded). |
| Ar-CH₃ (C2) | Methyl | 2.05 | Singlet | 3H | Adjacent to OH (Steric/Electronic shift). |
| Ar-CH₃ (C6) | Methyl | 2.10 | Singlet | 3H | Distal to OH. |
| CO-CH₃ | Acetyl | 2.00 | Singlet | 3H | Acetamide group. |
Structural Verification Workflow (Diagram)
The following diagram illustrates the logical decision tree for confirming the regioisomer and assigning the structure.
Caption: Logical decision tree for distinguishing the target 3-hydroxy regioisomer from symmetric impurities using 1H NMR spectral features.
Advanced Validation: NOESY/ROESY
To definitively assign which methyl group corresponds to the C2 position (adjacent to OH) versus the C6 position, 2D NOESY is required.
-
Target Interaction: Look for a Nuclear Overhauser Effect (NOE) cross-peak between the Phenolic OH signal (~9.2 ppm) and one of the aromatic methyl singlets (~2.05 ppm).
-
Result:
-
The methyl showing an NOE with the OH is the C2-Methyl .
-
The methyl showing an NOE with the Amide NH (or H5) is the C6-Methyl .
-
-
Note: If the OH proton is exchanging too fast (broad), this correlation may be weak. Ensure the sample is dry.
References
-
Lidocaine Metabolism: Wang, J. S., et al. "Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans." Drug Metabolism and Disposition 28.8 (2000): 959-965. Link
-
Solvent Effects: Abraham, R. J., et al.[6] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry 44.6 (2006): 491-509. Link
-
Phenolic Characterization: Charisiadis, P., et al. "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules 19.9 (2014): 13643-13682. Link
Sources
- 1. rsc.org [rsc.org]
- 2. 3-Hydroxylidocaine | C14H22N2O2 | CID 161824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective 3-hydroxylation deficiency of lidocaine and its metabolite in Dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.edu [utsouthwestern.edu]
Preparation of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide standard solutions
Abstract & Scope
This application note details the precision engineering of standard solutions for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (CAS: 100445-95-2), a critical metabolite and process impurity associated with xylidide-class anesthetics (e.g., Lidocaine, Xylazine) and anti-anginal agents (e.g., Ranolazine).
Unlike the parent amides, the presence of the phenolic hydroxyl group at the 3-position introduces specific challenges regarding oxidative stability and pH-dependent solubility. This protocol synthesizes best practices for handling phenolic amides to ensure quantitative accuracy in HPLC/UHPLC-MS assays.[1]
Compound Characterization & Physicochemical Profile
Understanding the molecule's behavior is the prerequisite for accurate standard preparation.[1] The phenolic moiety significantly alters the solubility profile compared to the non-hydroxylated parent, N-(2,6-dimethylphenyl)acetamide.
| Property | Value | Causality / Impact on Protocol |
| Chemical Name | This compound | Target analyte specificity. |
| CAS Number | 100445-95-2 | Unique identifier for sourcing. |
| Molecular Formula | MW: 179.22 g/mol (Required for molarity calc).[1] | |
| Functional Groups | Phenol (-OH), Amide (-NH-CO-) | Phenol: Susceptible to oxidation (turn pink/brown).[1] Amide: Stable, but hydrolyzes at extreme pH.[1] |
| pKa (Predicted) | ~9.8 - 10.2 (Phenolic OH) | At pH > 8, the molecule ionizes (phenolate), altering retention. Keep solvents neutral or acidic. |
| Solubility | DMSO, Methanol, Acetonitrile | Sparingly soluble in pure water.[1] Do not use 100% water for stock. |
Materials & Equipment
-
Reference Standard: this compound (Purity >98%).[1]
-
Solvent A (Stock): Methanol (LC-MS Grade).[1] Rationale: Methanol offers the best balance of solubility and volatility for MS applications compared to DMSO.
-
Solvent B (Diluent): 50:50 Methanol:Water (v/v) + 0.1% Formic Acid.[1] Rationale: Acid prevents ionization of the phenol, ensuring stability.
-
Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).
-
Glassware: Class A Volumetric Flasks (Amber). Rationale: Phenols are photosensitive.[1]
Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock.
Step-by-Step Methodology:
-
Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation, which degrades hygroscopic solids.
-
Weighing: Accurately weigh 10.00 mg of the standard into a weighing boat.
-
Scientific Note: Do not weigh directly into the flask to avoid static error.[1]
-
-
Transfer: Quantitatively transfer the solid into a 10 mL Amber Volumetric Flask .
-
Dissolution: Add approximately 8 mL of Methanol (LC-MS Grade) .
-
Critical Step: Sonicate for 5 minutes. The amide backbone can form intermolecular hydrogen bonds; sonication ensures disruption and complete solvation.[1]
-
-
Volume Adjustment: Dilute to the mark with Methanol. Stopper and invert 10 times.
-
Storage: Transfer to 2 mL amber cryovials. Store at -20°C .
-
Stability:[1] Stable for 3 months.
-
Protocol B: Working Standard Series (Calibration Curve)
Objective: Create a linearity curve (e.g., 10 ng/mL to 1000 ng/mL) suitable for LC-MS/MS.
Diluent Strategy: Use 50:50 Water:Methanol + 0.1% Formic Acid .[1]
-
Why Acid? The formic acid keeps the phenolic group protonated (
), preventing adsorption to glass surfaces and improving peak shape on C18 columns.[1]
Workflow Diagram (Graphviz):
Caption: Serial dilution workflow ensuring minimal pipetting error propagation.
Protocol C: Quality Control & Validation
To ensure the standard is fit for purpose, perform the following self-validating checks:
UV-Vis Spectral Verification
Inject the 10 µg/mL intermediate into a PDA/DAD detector.[1]
-
Criteria: The spectrum should show absorption maxima (
) typical of xylidide derivatives (approx. 205 nm and 260-270 nm).[1] -
Shift Check: If the solution pH is raised >10 (using ammonium hydroxide), the phenolic peak at ~270 nm should bathochromically shift (red-shift) due to phenolate formation.[1] This confirms the presence of the free hydroxyl group.[1]
Stability Check (Oxidation)
Phenolic amides can oxidize to quinone-imine type structures.[1]
-
Test: Leave a 100 ng/mL aliquot on the bench in clear glass for 4 hours.
-
Analysis: Compare LC-MS response to a fresh aliquot kept in amber glass.
-
Acceptance: < 2% difference in area counts.[1] If > 2%, ascorbic acid (1 mM) must be added to the diluent as an antioxidant.
Biological Context & Pathway
Understanding the origin of this analyte aids in interpreting results in biological matrices.[1]
Caption: Metabolic pathway illustrating the formation of the target 3-hydroxy metabolite from Lidocaine/Xylidine precursors.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols.[1] | Ensure mobile phase pH is acidic (0.1% Formic Acid).[1] The phenol (pKa ~10) must remain neutral.[1] |
| Pink Discoloration | Oxidation of the phenol to quinones.[1] | Discard solution. Use amber glass. Purge solvents with Nitrogen.[1][2] |
| Low Recovery (Glass) | Adsorption to glass surfaces.[1] | Use silanized glass inserts or polypropylene vials for concentrations < 50 ng/mL. |
| Retention Shift | pH drift in mobile phase.[1] | Check aqueous buffer pH.[1] A shift from pH 3 to pH 7 will not affect retention much (neutral), but pH > 8 will cause early elution.[1] |
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (CAS 100445-95-2). [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80641 (Isomer Reference). [Link][1]
-
Masubuchi, Y., et al. "Selective 3-hydroxylation deficiency of lidocaine and its metabolite in Dark Agouti rats."[1][3] Biochemical Pharmacology, 1991.[1][3] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Resolution Separation of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
System Status: Operational Subject: Advanced HPLC Method Development & Troubleshooting Target Analyte: N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (3-Hydroxy-2,6-xylidine acetamide) Chemical Profile: Phenolic (Weak Acid, pKa ~10.2), Sterically Hindered Amide (Neutral)[1]
Executive Summary & Chemical Logic
The Challenge:
Achieving baseline resolution for This compound is chemically complex due to the "Orthogonal Steric Effect." The two methyl groups at the 2,6-positions force the acetamide group out of the phenyl ring's plane, reducing the effectiveness of standard
The Solution: Resolution improvement requires a tri-phasic approach:
-
Stationary Phase Selection: Moving beyond C18 to phases that exploit the aromatic electron density (Phenyl-Hexyl).
-
pH Control: Strictly managing the phenolic ionization state.
-
Solvent Modulation: Using protic vs. aprotic solvents to fine-tune the solvation shell around the sterically hindered amide.
Diagnostic Workflow
Before altering your method, identify the specific resolution failure mode using the logic tree below.
Troubleshooting Modules
Module A: Critical Co-elution (Improving Selectivity )
Symptom: The target analyte co-elutes with its non-hydroxylated parent (N-(2,6-dimethylphenyl)acetamide) or a regioisomer (4-hydroxy).[1]
Technical Insight:
Standard C18 columns rely on hydrophobic subtraction.[1] Because the target molecule has a compact, sterically hindered structure, the hydrophobicity difference between the 3-hydroxy and 4-hydroxy isomers is negligible.[1] You must exploit
Protocol: Stationary Phase Screening
-
Primary Recommendation: Switch to a Phenyl-Hexyl column.[1]
-
Secondary Recommendation: Polar-Embedded C18 (Amide/Carbamate group).
| Parameter | Standard C18 Conditions | Optimized Phenyl-Hexyl Conditions |
| Column | C18 (L1), 5 µm | Phenyl-Hexyl (L11), 3.5 µm or 2.7 µm (Core-Shell) |
| Mobile Phase A | Water (0.1% Formic Acid) | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Temp | 25°C | 35-40°C (Reduces mobile phase viscosity) |
Note: Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's
-electrons can compete with the stationary phase, dampening the selectivity gain.
Module B: Peak Tailing (Silanol Suppression)
Symptom: Tailing Factor (
Technical Insight: The 3-hydroxyl group is a weak acid (pKa ~10.2).[1] On older or Type-A silica, the acidic silanols (pKa ~4-5) form hydrogen bonds with the phenolic oxygen and the amide nitrogen.[1] This "drag" causes tailing.
Protocol: pH & Buffer Optimization
-
Low pH Strategy (Recommended for Standard Columns):
-
High pH Strategy (Requires Hybrid/Polymer Columns):
-
Goal: Ionize the Analyte.
-
Method: Use 10mM Ammonium Bicarbonate (pH 10.0) .[1]
-
Why: At pH 10, the phenol is ~50% ionized (
).[1] This creates massive charge repulsion from the silica surface, sharpening the peak. WARNING: Only use columns rated for pH > 10 (e.g., Waters BEH, Agilent Poroshell HPH, Phenomenex Gemini).
-
Module C: Sensitivity & Baseline Noise
Symptom: Low Signal-to-Noise (S/N) ratio prevents accurate integration of low-level impurities.[1]
Technical Insight:
The acetamide bond has a UV absorption maximum (
Optimization Steps:
-
UV Scan: Perform a stop-flow scan or use a PDA detector.[1]
-
Target Wavelength:
-
Reference: See NIST Chemistry WebBook for the UV spectrum of related dimethylacetanilides [1].
Frequently Asked Questions (FAQ)
Q1: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Yes, and it often improves peak shape for amides.[1] However, TFA absorbs strongly at 210 nm. If you are working at low wavelengths for high sensitivity, TFA will cause a drifting baseline. Use Phosphoric Acid (non-UV absorbing) if you are not doing Mass Spectrometry (LC-MS).[1]
Q2: Why does my retention time shift day-to-day? A: This molecule is sensitive to the organic/aqueous ratio because of its moderate polarity (LogP ~1.[1]1) [2].
-
Check: Is your column temperature controlled? A 2°C fluctuation can shift the steric equilibrium of the 2,6-dimethyl group.
-
Check: Are you using pre-mixed mobile phases? Evaporation of ACN changes the strength.
Q3: How do I separate the 3-hydroxy metabolite from the 4-hydroxy isomer? A: This is a classic "Regioisomer" problem.
-
Solution: Use a Pentafluorophenyl (PFP) column.[1] The fluorine atoms on the stationary phase interact specifically with the position of the hydroxyl group on the aromatic ring, offering superior resolution to C18 for positional isomers.
References
-
National Institute of Standards and Technology (NIST). "Acetamide, N-(2,6-dimethylphenyl)- UV Spectrum & Properties."[1] NIST Chemistry WebBook, SRD 69.
-
U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: this compound."[1][4] EPA.gov.[1]
-
Agilent Technologies.
-
[Link]
-
-
Sielc Technologies. "Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
-
[Link]
-
Sources
Reducing matrix effects in N-(3-Hydroxy-2,6-dimethylphenyl)acetamide mass spec analysis
Welcome to the technical support resource for the mass spectrometry analysis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in complex biological samples. As this analyte is often quantified in matrices such as plasma, serum, or tissue homogenates, co-eluting endogenous components can significantly interfere with ionization, compromising data quality.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to ensure the accuracy, precision, and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in LC-MS/MS analysis?
A: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3] This phenomenon, particularly prevalent in electrospray ionization (ESI), can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), with suppression being far more common.[4] These interfering components compete with the analyte for access to the droplet surface for charge acquisition and subsequent liberation into the gas phase, ultimately leading to inaccurate and unreliable quantification.[2] In bioanalysis, common culprits include phospholipids, salts, proteins, and metabolites.[4][5]
Q2: Why is my this compound assay susceptible to these effects?
A: As a small molecule, this compound is typically analyzed in biological fluids following a sample preparation step like protein precipitation. While simple, this technique fails to remove highly abundant, matrix-interfering species, most notably phospholipids.[6][7] Phospholipids from cell membranes are notorious for co-extracting with analytes and often elute in the same chromatographic window, causing significant ion suppression.[5][7][8] The chemical properties of your analyte will dictate its retention time, and if it co-elutes with a region of high phospholipid concentration, your assay's sensitivity and reproducibility will be compromised.
Q3: How can I determine if my assay is suffering from matrix effects?
A: There are two primary, well-established methods to assess the presence and magnitude of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in your chromatographic run ion suppression or enhancement occurs.[9][10] A solution of your analyte is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[10]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method used during validation to quantify the matrix effect.[4][11] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set A) with the peak area of the analyte in a neat solution (Set B). The matrix factor (MF) is calculated as the ratio of the peak response in the presence of matrix to the peak response in the absence of matrix (MF = A/B). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your analysis and provides a logical path to a solution.
Caption: Troubleshooting workflow for matrix effects.
Problem: My analyte signal is weak and inconsistent, especially at the lower limit of quantitation (LLOQ).
-
Probable Cause: Significant ion suppression is likely occurring due to high concentrations of co-eluting matrix components, particularly phospholipids. This is a classic symptom when using simple protein precipitation (PPT) for sample cleanup.[6]
-
Solution 1: Enhance Sample Preparation. The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][11] Move beyond simple PPT to more selective techniques.
| Sample Preparation Technique | Principle | Pros | Cons | Typical Phospholipid Removal |
| Protein Precipitation (PPT) | Protein denaturation with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Non-selective, results in "dirty" extracts with high matrix effects.[12] | < 20% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on polarity and pH.[4] | Cleaner extracts than PPT, can be optimized for selectivity. | More labor-intensive, requires solvent optimization. | Moderate (~40-70%) |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides very clean extracts and allows for sample concentration. | Requires significant method development. | High (>90%) |
| Phospholipid Removal (PLR) | Specialized plates/cartridges (e.g., HybridSPE) use zirconia-coated particles or other media to selectively bind and remove phospholipids.[5][8] | Combines the speed of PPT with the cleanliness of SPE for phospholipids.[13] Minimal method development needed.[12] | Higher cost per sample than PPT. | Very High (>95-99%)[6][8] |
-
Recommendation: For a robust and sensitive assay, utilizing a dedicated phospholipid removal plate or cartridge is highly recommended. It offers the best balance of efficiency, speed, and ease of use for eliminating the primary source of matrix effects in plasma and serum.[5][13]
Problem: My results are highly variable and my internal standard isn't correcting for it.
-
Probable Cause: You are likely using a structural analog internal standard that does not perfectly co-elute with your analyte or does not experience the exact same degree of ionization suppression.[14] Matrix effects can be highly specific and vary from one sample lot to another ("relative matrix effect"), and an imperfect internal standard cannot adequately compensate for this variability.[15]
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for quantitative bioanalysis.[4][14][16] A SIL-IS (e.g., containing ²H, ¹³C, or ¹⁵N) is chemically identical to the analyte and will therefore have the exact same chromatographic retention time, extraction recovery, and ionization response to matrix effects.[17] By tracking the analyte-to-SIL-IS peak area ratio, you can effectively normalize out almost all sources of experimental variability, including matrix effects.[15][17]
Problem: I've improved my sample prep, but still see some ion suppression.
-
Probable Cause: Residual matrix components are still co-eluting with your analyte. Even with clean sample prep, perfect removal of all interferences is not always possible.
-
Solution: Optimize Chromatographic Conditions. The goal is to chromatographically separate your analyte from the region of ion suppression.[9][11]
-
Modify the Gradient: Lengthen the gradient or make it shallower around the elution time of your analyte. This can often resolve the analyte from interfering peaks.[18]
-
Change Column Chemistry: If you are using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase) that may offer a different selectivity for your analyte versus the matrix components.
-
Reduce Injection Volume: A simpler, though less effective, approach is to inject a smaller volume. This reduces the total amount of matrix components entering the ion source but may compromise sensitivity.[9][10]
-
Problem: My analyte has poor ionization efficiency and is difficult to detect even in a clean matrix.
-
Probable Cause: The intrinsic chemical properties of this compound may not be optimal for ESI, leading to a low inherent response.
-
Solution: Consider Chemical Derivatization. This technique involves reacting the analyte with a reagent to attach a new functional group that has much higher ionization efficiency.[19][20][21] For example, a reagent can be used to add a permanently charged quaternary amine group, significantly boosting the signal in positive ion mode ESI.[22] While this adds complexity to the sample preparation workflow, it can increase sensitivity by orders of magnitude.[22][23]
Detailed Experimental Protocols
Protocol 1: Phospholipid Removal using a 96-Well Plate
This protocol provides a generic procedure for using a phospholipid removal plate (e.g., Waters Ostro, Agilent Captiva EMR-Lipid, Supelco HybridSPE), which combines protein precipitation and phospholipid capture.
-
Sample Aliquoting: Pipette 100 µL of your plasma/serum sample, calibrator, or QC into the wells of the 96-well plate.
-
Internal Standard Spiking: Add your SIL-IS solution to each well.
-
Protein Precipitation: Add 300 µL of acetonitrile (or other recommended precipitation solvent) containing 1% formic acid to each well.
-
Mixing: Mix thoroughly by vortexing the plate for 1-2 minutes to ensure complete protein precipitation.
-
Filtration/Capture: Place the plate on a vacuum manifold and apply a gentle vacuum (e.g., 5-10 in. Hg) to pull the supernatant through the phospholipid-binding frit into a clean collection plate below. The precipitated proteins and phospholipids remain trapped in the upper plate.
-
Evaporation: Evaporate the collected filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of your initial mobile phase composition.
-
Analysis: Seal the collection plate and inject into the LC-MS/MS system.
Caption: Workflow for phospholipid removal sample preparation.
Protocol 2: Quantifying Matrix Factor (Post-Extraction Spike)
This protocol is essential for method validation to demonstrate control over matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Extracted Matrix): Extract at least 6 different lots of blank biological matrix. After extraction (but before evaporation), spike the analyte and internal standard at a known concentration (e.g., low and high QC levels).
-
Set B (Analyte in Neat Solution): Prepare a neat solution of the analyte and internal standard in the reconstitution solvent at the exact same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before extraction and process as usual. (This set is for calculating recovery).
-
-
Analyze all Samples.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
Recovery (RE %) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
The coefficient of variation (%CV) of the MF across the different matrix lots should be <15% to demonstrate that the relative matrix effect is controlled.
-
References
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. SciSpace. [Link]
-
Jain, P., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
A&M Scientific. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
F. Gosetti, et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]
-
Pretzel-Consulting. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
-
Xu, Y., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]
-
Rainville, P. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
-
Ahmad, S., et al. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. [Link]
-
van der-Heide, S., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
-
Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. [Link]
-
Brandes, H., & Price, C. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. [Link]
-
Patel, K. D., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
-
Higashi, T. (2013). Chemical derivatization as a tool for optimizing.... Ovid. [Link]
-
Panchal, S. (2025). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Restek. (2020). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. [Link]
-
Higashi, T. (2017). Advances in derivatization approaches for increasing the sensitivity of small molecules. Future Science. [Link]
-
Perez, J., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. [Link]
-
Li, Y., et al. (2023). Chemical Derivatization in LC-MS Based Metabolomics Study. ResearchGate. [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. waters.com [waters.com]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. welch-us.com [welch-us.com]
- 19. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 20. ovid.com [ovid.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Synthesis
Ticket ID: OPT-YIELD-3OH-XYL Topic: Synthesis Optimization & Yield Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The Steric-Electronic Conflict
Welcome to the technical support hub for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (also known as 3-hydroxy-2,6-xylidide).
If you are experiencing low yields (<60%), the root cause is almost invariably the Steric-Electronic Conflict :
-
Steric Hindrance: The methyl groups at positions 2 and 6 create a "steric wall" around the nitrogen, significantly reducing the rate of N-acetylation compared to a standard aniline.
-
Competitive Nucleophilicity: The hydroxyl group at position 3 is less hindered.[1] While amines are generally better nucleophiles than phenols, the steric drag on the nitrogen allows the oxygen to compete, leading to O-acetyl byproducts (esters) or N,O-diacetyl impurities .
This guide prioritizes chemoselective N-acetylation and purification logic to maximize recovery.
Module 1: Critical Pre-Reaction Checks
Q: My starting material is dark brown. Does this affect yield?
A: Yes, catastrophically. The precursor, 3-amino-2,6-dimethylphenol , is an aminophenol. These are prone to air oxidation, forming quinoid-like impurities (often dark brown/black tars) that act as radical scavengers and polymerization seeds.[1]
-
Diagnostic: Dissolve 10 mg in methanol. If the solution is opaque or dark tea-colored, you must purify the precursor.
-
Fix: Recrystallize the precursor from Ethanol/Water (9:1) with a pinch of sodium dithionite (
) or activated charcoal to remove oxidized species before attempting acetylation.
Module 2: The Reaction Protocol (Selective Acetylation)
Q: Should I use Acetyl Chloride or Acetic Anhydride?
A: Use Acetic Anhydride (
-
Why: Acetyl chloride is too aggressive.[1] The high reactivity coupled with the steric hindrance at the nitrogen often pushes the reaction toward the unhindered phenol (O-acetylation).
-
The Fix: Use
in a buffered aqueous/organic suspension.[1] This is known as the Lumière-Barbier modification of Schotten-Baumann conditions.
Optimized Protocol: Buffered Aqueous Suspension
Target Scale: 10 mmol
| Reagent | Equivalents | Role |
| 3-Amino-2,6-dimethylphenol | 1.0 eq | Limiting Reagent |
| Acetic Anhydride ( | 1.1 - 1.2 eq | Acylating Agent |
| Sodium Acetate ( | 1.5 eq | Buffer (HCl scavenger substitute) |
| Acetic Acid / Water (1:1) | Solvent | Reaction Medium |
Step-by-Step Methodology:
-
Dissolution: Suspend the aminophenol in 50% aqueous acetic acid.
-
Buffering: Add Sodium Acetate trihydrate. This buffers the pH to ~4-5.[1]
-
Addition: Cool to 10°C. Add
dropwise over 20 minutes. -
Kinetics: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Add ice water. The product should precipitate as a white/off-white solid.
Module 3: Troubleshooting Yield Loss
Decision Logic: Why is my yield low?
Figure 1: Diagnostic workflow for identifying yield-limiting factors in aminophenol acetylation.
Q: I see a spot with higher Rf than my product. What is it?
A: That is likely the O-acetyl ester or the N,O-diacetylated byproduct.
-
The Rescue: Do not discard. You can recover yield from this.
-
Procedure: Treat the crude mixture with mild aqueous base (e.g., 1M NaOH) at room temperature for 30 minutes. The ester bond (O-acetyl) is much more labile (easier to break) than the amide bond (N-acetyl). This selective hydrolysis converts the unwanted byproduct back into your desired product.[1]
-
Caution: Do not heat, or you will hydrolyze the amide too.
-
Module 4: Isolation & Purification (The "Acid Wash" Trick)
Q: How do I remove unreacted starting material without column chromatography?
A: Utilize the amphoteric nature of the species.
| Species | Solubility in Dilute HCl (1M) | Solubility in Dilute NaOH (1M) |
| Starting Material (Amine) | Soluble (forms salt) | Soluble (forms phenolate) |
| Target Product (Amide) | Insoluble (Amides are not basic) | Soluble (forms phenolate) |
The "Acid Wash" Protocol:
-
Wash the solid cake thoroughly with 1M HCl .
-
Why: The unreacted amine will protonate and dissolve into the filtrate. The target amide (which has lost its basic nitrogen character) will remain on the filter paper.[1]
-
-
Wash with water to remove residual acid.[1]
Recrystallization
If the product is still colored:
-
Solvent System: Ethanol/Water or Toluene .[1]
-
Note: Toluene is excellent for removing non-polar O-acetyl impurities if the "Rescue" step (hydrolysis) wasn't performed.[1]
Visualizing the Pathway
Figure 2: Reaction pathway showing the competition between N- and O-acetylation and the hydrolysis rescue loop.
References
-
Lidocaine Metabolism & Metabolite Synthesis
-
Selective Acyl
-
General Synthesis of 2,6-Dimethylaniline Deriv
-
Chemical Properties & Safety
Sources
- 1. 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. ClinPGx [clinpgx.org]
- 6. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Identification of 2,6-xylidine as a major lidocaine metabolite in human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 11. N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide | C16H26N2O2 | CID 56924500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Executive Summary & Molecule Profile
Compound: N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Common Aliases: 3-Hydroxyxylidide metabolite; 3-OH-Lidocaine intermediate. CAS Registry: (Varies by salt form, generic reference for base structure)
The Core Problem: This molecule contains an electron-rich phenolic moiety susceptible to rapid autoxidation. Unlike simple phenols, the 2,6-dimethyl substitution pattern blocks the para position relative to the amine (and the ortho position relative to the hydroxyl), forcing oxidative stress onto the C4 position. This leads to the formation of highly colored ortho-quinones and subsequent polymerization.
Visual Indicator: The first sign of degradation is a shift from white/off-white to faint pink , progressing to brown/black upon extensive oxidation.
The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. This compound degrades via Radical-Mediated Autoxidation .
Mechanistic Pathway
-
Initiation: Trace metal ions or UV light abstract the phenolic hydrogen, creating a phenoxy radical.
-
Propagation: The radical resonates. Since the C2 (methyl) and C6 (methyl) positions are sterically hindered or blocked, the radical attack is funneled to C4 (ortho to the hydroxyl).
-
Termination/Product: Formation of an ortho-quinone imine or ortho-quinone, which rapidly polymerizes into "pink" chromophores.
Figure 1: The autoxidation cascade. Note that the "blocked" methyl positions force the reaction toward ortho-quinone formation, which is chromophorically active (pink).
Storage Protocol: Solid State
Golden Rule: Store the solid as if it were a living tissue—hypoxic and cold.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics: Reducing temp by 10°C roughly halves the oxidation rate. |
| Atmosphere | Argon (Ar) | Argon is denser than air and "blankets" the powder. Nitrogen ( |
| Container | Amber Vial + Parafilm | Amber glass blocks UV radiation (290–450 nm) which catalyzes radical formation. |
| Desiccant | Required | Amides can be hygroscopic. Water acts as a medium for proton transfer, accelerating oxidation. |
Step-by-Step Storage Workflow
Figure 2: Critical workflow upon receipt. Step 2 is the most frequently skipped, leading to moisture-induced degradation.
Solution Handling (The Danger Zone)
Researchers often degrade the compound during experiment preparation.
Solvent Selection Guide
| Solvent | Suitability | Risk Factor | Mitigation Strategy |
| DMSO | High Solubility | High Risk: DMSO is hygroscopic and often contains peroxides. | Use anhydrous, "septum-sealed" DMSO. Use within 24h. |
| Ethanol | Good Solubility | Moderate Risk: Dissolved | Sparge with Argon for 15 mins before use. |
| Water/PBS | Poor Solubility | Critical Risk: Alkaline pH (>7.5) creates phenolate ions (1000x more reactive). | Maintain pH < 7.[1]0. Add antioxidants (Ascorbic Acid). |
The "Antioxidant Shield" Protocol
For aqueous experiments (e.g., metabolic assays), you must use a sacrificial antioxidant if the experiment allows.
-
Recommended: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.
-
Concentration: 1.1 molar equivalents relative to the phenol.
-
Mechanism: These compounds have lower oxidation potentials than the phenol, consuming dissolved oxygen and quenching radicals before they attack the drug.
Troubleshooting & FAQs
Q1: My powder has turned a faint pink. Is it ruined?
-
A: Not necessarily, but purity has been compromised. The pink color comes from ortho-quinone traces, which have a very high extinction coefficient (meaning a tiny amount looks very dark).
-
Action: Run an HPLC. If purity is >98%, it may still be usable for non-quantitative assays. If <95%, recrystallize or discard. Do not use for kinetics studies , as quinones can catalyze further oxidation.
Q2: Can I store stock solutions at -80°C?
-
A: Yes, but only in DMSO or Methanol . Never store aqueous stock solutions, even frozen. Water expands upon freezing, potentially breaking seals, and the "freeze-concentration effect" can aggregate the compound, promoting polymerization upon thawing.
Q3: Why Argon instead of Nitrogen?
-
A: Argon is heavier than air; Nitrogen is lighter. When you open a vial flushed with Nitrogen, the gas escapes upward, allowing oxygen in. Argon sits in the vial like a liquid, providing a superior barrier during repeated openings [1].
Q4: I need to filter sterilize the solution. Which membrane?
-
A: Use PVDF or PTFE (hydrophilic). Avoid Nylon membranes, as they can adsorb phenolic compounds, altering your concentration.
Quality Control (QC) Validation
Before starting a critical (and expensive) animal or cell study, validate your material.
1. Visual Check:
-
Pass: White to off-white crystalline powder.
-
Fail: Pink, salmon, or brown clumps.
2. Chemical Check (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Acidic mobile phase is crucial to suppress ionization of the phenol.
-
Detection: 254 nm (aromatic) and 280 nm (phenol).
-
Impurity Flag: Look for a peak eluting after the main peak (dimers) or very early (polar quinones).
References
-
Sigma-Aldrich. (n.d.).[2] Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[3] Merck KGaA. Link
-
Appel, H. M., & Schultz, J. C. (1992). Phenolics in ecological interactions: The importance of oxidation. Journal of Chemical Ecology. Link
-
Mijangos, F., et al. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent.[1] Environmental Science & Technology. Link
-
PubChem. (2024).[4] Compound Summary: this compound.[4] National Library of Medicine. Link
Sources
Troubleshooting low recovery rates of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in extraction
Technical Support Center: Troubleshooting Extraction of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Executive Summary & Compound Profile
Subject: this compound Common Synonyms: 3-Hydroxyaceto-2,6-xylidide; 3-Hydroxy-N-acetyl-2,6-xylidine.[1] Chemical Class: Phenolic Acetamide / Hindered Aniline Derivative.
Low recovery rates with this compound are typically driven by a mismatch between the extraction pH and its pKa, or by the use of overly non-polar solvents that fail to overcome the polarity of the phenolic hydroxyl group. Furthermore, the steric hindrance provided by the 2,6-dimethyl substitution can affect binding kinetics in Solid Phase Extraction (SPE).
Physicochemical Drivers of Recovery:
| Property | Value (Approx.) | Impact on Extraction |
| pKa (Phenol) | 9.8 – 10.2 | Critical: At pH > 9, the compound ionizes (phenolate), becoming water-soluble and unextractable by organic solvents. |
| logP | ~1.2 – 1.5 | Moderately lipophilic, but the -OH and Amide groups make it polar enough to remain in aqueous phases if solvent polarity is too low (e.g., Hexane). |
| H-Bonding | Donor (2), Acceptor (2) | High affinity for water; requires polar aprotic solvents (EtOAc, MTBE) or salting-out for efficient LLE. |
Diagnostic Workflow
Before altering your protocol, use this decision tree to pinpoint the failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of analyte loss.
Troubleshooting Guide (Q&A)
Issue 1: "I am using Liquid-Liquid Extraction (LLE) with Hexane, but recovery is near zero."
Diagnosis: Polarity Mismatch. Explanation: this compound contains a polar phenolic hydroxyl group and an amide moiety. While the methyl groups add some lipophilicity, the molecule is too polar to partition effectively into non-polar alkanes like Hexane or Heptane. Solution:
-
Switch Solvent: Use Ethyl Acetate (EtOAc) , Methyl tert-butyl ether (MTBE) , or Dichloromethane (DCM) . These solvents have higher dielectric constants and can engage in dipole-dipole interactions with the analyte.
-
Salting Out: Add NaCl (saturation) to the aqueous phase. This increases the ionic strength, driving the organic analyte out of the water and into the organic solvent (Salting-out effect).
Issue 2: "My recovery varies wildly (20% - 80%) between batches."
Diagnosis: pH Instability.
Explanation: The phenolic proton has a pKa near 10. If your aqueous matrix pH drifts near 8.5 or 9.0, a significant fraction of the analyte will ionize into the phenolate anion (
-
Buffer Control: Explicitly buffer your sample to pH 4.0 – 6.0 using an Ammonium Acetate or Phosphate buffer before extraction. This ensures the molecule remains 100% neutral.
-
Note: Avoid extremely low pH (< 2) if using protein precipitation, as this can sometimes cause acid-catalyzed hydrolysis of the amide bond over long periods, though the 2,6-dimethyl groups provide significant protection against this.
Issue 3: "I suspect protein binding in plasma samples."
Diagnosis: Matrix Entrapment. Explanation: Phenolic amides can bind to serum albumin. Simple LLE might not break these interactions efficiently. Solution:
-
Acidic Protein Precipitation (PPT): Instead of neutral precipitation, use Acetonitrile containing 1% Formic Acid . The acid disrupts protein-drug binding and precipitates the proteins, releasing the analyte into the supernatant.
Issue 4: "I am using SPE (C18) and the compound is eluting in the wash step."
Diagnosis: Breakthrough due to Polarity. Explanation: Standard C18 sorbents may be too hydrophobic to retain this polar metabolite if the load step contains too much organic solvent or if the wash solvent is too strong (e.g., >5% Methanol). Solution:
-
Switch to HLB: Use a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. These are designed to retain polar phenols better than silica-based C18.
-
Weak Wash: Ensure your wash step is 95% Water / 5% Methanol. Do not use higher organic content in the wash.
Optimized Extraction Protocols
Protocol A: Liquid-Liquid Extraction (Gold Standard for Clean Matrices)
Best for: Urine, Buffer, or Reaction Mixtures.
-
Sample Prep: Transfer 200 µL of sample to a glass tube.
-
pH Adjustment: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0) . Vortex.
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.
-
Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional): Repeat steps 3-6 to improve recovery by ~10-15%.
-
Drying: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase.
Protocol B: Solid Phase Extraction (SPE) for Plasma
Best for: Complex biological matrices requiring high purity.
| Step | Solvent/Condition | Mechanism |
| Cartridge | Polymeric HLB (30 mg) | Retains polar aromatics. |
| Condition | 1 mL Methanol, then 1 mL Water | Activates sorbent.[1] |
| Load | Sample (diluted 1:1 with 2% H3PO4) | Acid ensures neutral state for binding. |
| Wash 1 | 1 mL 5% Methanol in Water | Removes salts/proteins. |
| Elution | 1 mL Methanol | Elutes the target. |
| Post-Elution | Evaporate and Reconstitute | Prepare for LC-MS. |
References
-
Cayman Chemical. (2022).[2] Product Information: 3'-hydroxy Lidocaine.[2] Retrieved from (Verifies solubility profile: Soluble in Ethanol/DMSO, sparingly soluble in aqueous buffers).
-
Taylor & Francis. (2019). Single dose oral ranolazine pharmacokinetics in patients receiving maintenance hemodialysis. Retrieved from (Describes extraction of xylidine-based metabolites using protein precipitation).
-
Phenomenex. (2025).[3] Troubleshooting Low Recovery in Solid Phase Extraction. Retrieved from (General principles for troubleshooting polar analyte breakthrough).
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from (Discusses polarity matching and pH control).
-
Sandiego.edu. (2007). The Synthesis of Lidocaine. Retrieved from (Details the chemistry of the 2,6-xylidine intermediate and amide formation).
Sources
Technical Support Center: Resolution of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Isomers
Current Status: Active Topic: Chromatography & Separation Science Subject: Troubleshooting Co-elution of Xylidine-Derived Regioisomers Audience: Analytical Chemists, Process Development Scientists
Executive Summary
The separation of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (a phenolic metabolite of lidocaine/xylidine derivatives) from its impurities often presents a critical challenge in HPLC/UPLC method development. The primary issue is co-elution with regioisomers , most notably:
-
The 4-Hydroxy Isomer: N-(4-Hydroxy-2,6-dimethylphenyl)acetamide (Para-position substitution).
-
The Parent/De-hydroxylated Impurity: N-(2,6-dimethylphenyl)acetamide.[1][2]
-
Side-chain Isomers: N-(2,6-dimethylphenyl)-2-hydroxyacetamide (Ranolazine impurity precursors).
Standard C18 alkyl phases often fail to resolve the 3-hydroxy and 4-hydroxy regioisomers because their hydrophobicities (LogP) are nearly identical. This guide details the transition from hydrophobic-only separation to mixed-mode mechanisms (specifically Pentafluorophenyl phases) to achieve baseline resolution (
Module 1: Diagnostic Framework
Before altering your method, you must confirm that the issue is genuine co-elution of an isomer rather than column overload or extra-column band broadening.
Step 1: Peak Purity Assessment
Question: How do I know if my main peak hides an isomer?
Use a Diode Array Detector (DAD) to compare spectra across the peak. Isomers often have identical
Protocol:
-
Overlay Spectra: Extract UV spectra at the peak front (10% height), apex, and tail (10% height).
-
Normalize: Normalize the spectra. If they do not overlay perfectly, an impurity is co-eluting.
-
Ratio Chromatogram: Plot the ratio of absorbance at two wavelengths (e.g., 210 nm / 254 nm). A "square wave" indicates a pure peak; a slope or dip indicates co-elution.
Decision Logic Tree
Figure 1: Diagnostic workflow for identifying and resolving co-elution issues.
Module 2: The Stationary Phase Switch (The "PFP" Solution)
The Core Problem: On a C18 column, the separation is driven by hydrophobicity.[3] The 3-hydroxy and 4-hydroxy isomers have almost identical hydrophobic footprints. The Solution: Use a Pentafluorophenyl (PFP) stationary phase.[3]
Why PFP?
PFP columns utilize a "mixed-mode" retention mechanism that is critical for aromatic isomers:
-
Interactions: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich phenyl ring of your analyte. The position of the electron-donating Hydroxyl (-OH) group (meta vs para) alters the electron density distribution of the ring, creating a selectivity difference (
) that C18 cannot "see." -
Dipole-Dipole Interactions: The C-F bonds are highly polar.
-
Shape Selectivity: PFP phases are rigid and sensitive to the steric bulk of the ortho-methyl groups in your molecule.
Column Performance Comparison
| Feature | C18 (Alkyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + weak | Strong |
| Separation of 3-OH vs 4-OH | Poor (Co-elution likely) | Moderate | Excellent |
| Retention of Parent (Non-OH) | Strong | Strong | Moderate (elutes earlier) |
| Recommended Use | General Potency Assay | Alternative Selectivity | Isomer/Impurity Profiling |
Recommendation: Switch to a column like the Agilent Poroshell 120 PFP, Phenomenex Kinetex PFP, or Restek Raptor FluoroPhenyl.
Module 3: Mobile Phase Engineering
Once the column is selected, the mobile phase must be tuned to support the PFP mechanism.
Organic Modifier: Methanol vs. Acetonitrile
-
Avoid Acetonitrile (ACN): ACN has its own
-electrons (triple bond C N) which can compete with the analyte for the stationary phase's -systems, "washing out" the selective interaction. -
Use Methanol (MeOH): MeOH is a protic solvent that does not interfere with
interactions. It enhances the selectivity of PFP columns for phenolic isomers.
pH Control (Critical)
Your molecule is a phenol (Weak Acid, pKa
-
Target pH: 2.5 – 3.0.
-
Reasoning: You must suppress the ionization of the phenolic hydroxyl group. If the pH approaches the pKa (even pH 7-8), the phenol will partially ionize, leading to peak tailing and retention shifts. Keep it fully protonated (neutral) to maximize interaction with the hydrophobic/fluorous phase.
Optimized Protocol for Isomer Resolution
| Parameter | Setting | Rationale |
| Column | PFP (2.7 µm or 1.9 µm), 100 x 2.1 mm | High efficiency, selective phase. |
| Mobile Phase A | Water + 0.1% Formic Acid | pH ~2.7 suppresses phenol ionization. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Promotes |
| Gradient | 5% to 40% B over 10 mins | Shallow gradient focuses on the polarity difference. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal Van Deemter velocity. |
| Temperature | 20°C - 25°C | Lower temperature improves isomer resolution. |
Note: Higher temperatures often merge isomer peaks by increasing molecular kinetic energy, which overcomes the subtle energetic differences in binding. Run colder for better separation.
Module 4: Frequently Asked Questions (FAQs)
Q1: I switched to PFP, but my peaks are still broad. Why? A: Check your sample diluent. If you dissolved your sample in 100% Acetonitrile or Methanol and injected it into a low-organic starting gradient (e.g., 5% B), you are experiencing "solvent mismatch." The strong solvent carries the analyte down the column before it can focus.
-
Fix: Dilute your sample in the starting mobile phase (e.g., 95% Water / 5% MeOH).
Q2: Can I use a Phenyl-Hexyl column instead of PFP? A: Phenyl-Hexyl is a good "middle ground" and is more stable than PFP at high pH. However, for regioisomers of xylidine derivatives (where the methyl groups provide steric hindrance), the PFP phase usually offers superior resolution due to the "fluorine effect" (electron deficiency) contrasting with the electron-rich dimethyl-aniline ring [1, 2].
Q3: The 3-hydroxy and 4-hydroxy isomers are separating, but the baseline is noisy. A: Phenols are oxidation-sensitive. Ensure your mobile phases are degassed and consider adding an antioxidant if using electrochemical detection. For UV, ensure you are detecting at an isosbestic point or a wavelength where the mobile phase (formic acid) absorbs minimally (e.g., 254 nm or 280 nm rather than 210 nm).
Q4: What if I am dealing with the side-chain isomer (N-(2,6-dimethylphenyl)-2-hydroxyacetamide)? A: This isomer is chemically distinct (primary alcohol vs phenolic hydroxyl). It typically separates easily on standard C18 columns because the primary alcohol is more polar and less sterically hindered than the ring-hydroxyl. If this is your main impurity, a standard C18 method is likely sufficient, and co-elution suggests a gradient slope issue, not a selectivity issue.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[2][4] Link
-
Regalado, E. L., et al. (2019).[5] Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. Journal of Chromatography A. Link
-
Shimadzu Corporation. (2018). Separation Characteristics of Shim-pack Series Phenyl/PFP Reversed Phase Columns. Technical Report C190-E217. Link
Sources
- 1. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]
- 2. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mac-mod.com [mac-mod.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
Stability of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in acidic vs alkaline buffers
Technical Support Center: Stability of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in acidic versus alkaline buffers. We will explore the underlying chemical principles, offer troubleshooting for common experimental issues, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs): Core Stability Principles
Q1: What are the primary chemical liabilities of this compound that affect its stability in aqueous solutions?
A1: The structure of this compound contains two key functional groups that are susceptible to degradation in aqueous environments: an amide linkage and a phenolic hydroxyl group .
-
Amide Hydrolysis: The amide bond can be cleaved by hydrolysis under both acidic and alkaline conditions. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom.[1][2]
-
Phenol Oxidation: Phenolic compounds are prone to oxidation, a process that is significantly accelerated in neutral to alkaline conditions.[3][4] The presence of oxygen can lead to the formation of colored degradation products.
Q2: Why is the stability of this compound significantly different in acidic versus alkaline buffers?
A2: The difference in stability is primarily due to the pH-dependent reactivity of the amide and phenol groups.
-
In Acidic Buffers (pH < 7): The primary degradation pathway is acid-catalyzed amide hydrolysis.[2][5] The reaction is initiated by the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Phenolic oxidation is generally slow at low pH.[6]
-
In Alkaline Buffers (pH > 7): The compound is significantly less stable due to two accelerated degradation pathways.
-
Base-Catalyzed Amide Hydrolysis: The amide is directly attacked by the highly nucleophilic hydroxide ion (OH⁻), leading to rapid cleavage.[1][2]
-
Phenol Oxidation: At higher pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This ion is much more susceptible to oxidation than the protonated phenol, leading to rapid degradation in the presence of oxygen.[4][7]
-
Q3: What are the expected primary degradation products in acidic and alkaline conditions?
A3: The degradation products are different based on the pH of the buffer.
-
Acidic Hydrolysis Products: The cleavage of the amide bond yields 3-Amino-2,6-dimethylphenol and acetic acid .[1] In the acidic medium, the amino group of the phenol will be protonated, existing as an ammonium salt.
-
Alkaline Hydrolysis Products: Base-catalyzed hydrolysis results in the formation of the corresponding carboxylate salt and amine, specifically the sodium salt of 3-Amino-2,6-dimethylphenol and sodium acetate (assuming NaOH is used).[1][2] Additionally, complex and often colored products can be formed from the oxidation of the phenolic ring.[3]
Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: My compound is degrading rapidly in a neutral (pH 7.4) buffer, which I expected to be relatively stable.
-
Primary Suspect: Oxidative Degradation. Even at neutral pH, the equilibrium between the phenol and its more reactive phenoxide ion can be enough to initiate oxidation, especially if other catalysts are present.[3]
-
Causality: Dissolved oxygen in your buffer is a key culprit. The process can be catalyzed by trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your reagents or glassware and accelerated by exposure to light.
-
Troubleshooting & Validation Steps:
-
Deoxygenate Buffers: Before use, sparge your buffer with an inert gas like nitrogen or argon for 15-20 minutes.
-
Use High-Purity Water and Reagents: Ensure your reagents are of analytical grade to minimize metal ion contamination.
-
Incorporate a Chelating Agent: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer to sequester catalytic metal ions.
-
Protect from Light: Conduct experiments in amber glassware or vials wrapped in aluminum foil.[6]
-
Issue 2: I am observing poor reproducibility in my stability studies under the same pH and temperature conditions.
-
Primary Suspect: Inconsistent Experimental Variables.
-
Causality: Minor, often overlooked variations in experimental setup can lead to significant differences in degradation rates. This includes buffer capacity, headspace volume in the vial, and minor temperature fluctuations.
-
Troubleshooting & Validation Steps:
-
Verify Buffer Preparation: Always double-check the pH of your buffer after all components have been added. Ensure the buffer has sufficient capacity to resist pH changes upon addition of the compound stock solution.
-
Standardize Headspace: Use consistent vial sizes and fill volumes. The amount of oxygen in the headspace can influence the extent of oxidative degradation.
-
Use Calibrated Equipment: Ensure your incubator, water bath, and pH meter are accurately calibrated.
-
Control Evaporation: For long-term studies at elevated temperatures, ensure vials are tightly sealed with appropriate caps and septa to prevent solvent evaporation, which would concentrate the reactants.
-
Issue 3: My HPLC chromatogram shows several small, unidentified peaks appearing over time, in addition to the expected main degradant.
-
Primary Suspect: Secondary Degradation or Complex Oxidation.
-
Causality: The primary degradation products may themselves be unstable under the stress conditions and can degrade further into secondary products. Alternatively, phenol oxidation can produce a cascade of different radical-mediated reaction products.
-
Troubleshooting & Validation Steps:
-
Perform a Time-Course Study: Analyze samples at multiple, shorter time intervals. This helps differentiate primary degradants (which appear first) from secondary ones (which appear later as the primary ones diminish).[8]
-
Employ LC-MS for Peak Identification: Use a mass spectrometer detector to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most effective way to propose structures for unknown degradation products.
-
Adjust Stress Conditions: If degradation is too rapid (e.g., >20% in the first time point), reduce the severity of the stress (e.g., lower the temperature or use a lower concentration of acid/base). The goal of forced degradation is to achieve a target degradation of 5-20%, not to destroy the molecule completely.[9]
-
Experimental Protocols and Workflows
Protocol 3.1: Forced Degradation Study for this compound
This protocol outlines a standard forced degradation study to assess stability in acidic and alkaline conditions, consistent with ICH guidelines.[9][10]
Objective: To generate primary degradation products and compare the relative stability of the compound in acidic and alkaline buffers.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
0.1 N NaOH (for neutralization)
-
0.1 N HCl (for neutralization)
-
Class A volumetric flasks, pipettes
-
HPLC vials (amber recommended)
-
Calibrated water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Acidic Stress Sample:
-
In a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Add 9.0 mL of 0.1 N HCl. Mix thoroughly. This results in a final concentration of 100 µg/mL.
-
Transfer aliquots to separate, tightly capped amber vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Place the vials in a water bath set to 60°C.
-
-
Alkaline Stress Sample:
-
In a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Add 9.0 mL of 0.1 N NaOH. Mix thoroughly.
-
Transfer aliquots to separate vials for each time point (e.g., 0, 15 min, 30 min, 1, 2 hours - alkaline degradation is expected to be much faster).
-
Place the vials in a water bath set to 60°C.
-
-
Sample Collection and Quenching:
-
At each designated time point, remove one vial from the water bath and immediately cool it to room temperature.
-
For Acidic Samples: Pipette 1.0 mL of the stressed sample into an HPLC vial and add 1.0 mL of 0.1 N NaOH to neutralize it.
-
For Alkaline Samples: Pipette 1.0 mL of the stressed sample into an HPLC vial and add 1.0 mL of 0.1 N HCl to neutralize it.
-
The "Time 0" sample should be prepared and neutralized immediately without heating.
-
-
Analysis: Analyze all prepared samples using a validated stability-indicating HPLC method (see Protocol 3.2).
Protocol 3.2: Stability-Indicating HPLC-UV Method
Objective: To develop a method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point for Optimization):
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (provides acidic pH to improve peak shape and stability during analysis)[6]
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (or scan with DAD to find optimal wavelength)
-
Injection Volume: 10 µL
Method Validation: The specificity of the method is confirmed by analyzing the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak (Resolution > 2).
Data Interpretation & Visualization
Table 1: Summary of Expected Stability Profile and Degradation Pathways
| Condition | Primary Degradation Pathway | Expected Rate of Degradation | Primary Degradation Products |
| Acidic Buffer (pH 1-3) | Acid-Catalyzed Amide Hydrolysis | Slow to Moderate | 3-Amino-2,6-dimethylphenol, Acetic Acid |
| Neutral Buffer (pH ~7) | Oxidative Degradation | Slow (highly dependent on O₂/metal ions) | Oxidized phenolic species |
| Alkaline Buffer (pH 11-13) | Base-Catalyzed Amide Hydrolysis & Phenol Oxidation | Very Rapid | 3-Amino-2,6-dimethylphenoxide, Acetate, Oxidized species |
Diagrams of Degradation Mechanisms and Workflow
Caption: Mechanism of acid-catalyzed amide hydrolysis.
Caption: Mechanism of base-catalyzed amide hydrolysis.
Caption: Workflow for conducting a forced degradation study.
References
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved February 20, 2026, from [Link]
-
Lohithasu, D., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
-
Niwa, T., & Niki, E. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Nutritional Science and Vitaminology. Retrieved February 20, 2026, from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology. Retrieved February 20, 2026, from [Link]
-
Sathiavasan, K. (2021). What products are formed when amides are hydrolyzed? Quora. Retrieved February 20, 2026, from [Link]
-
Roge, A. B., et al. (2018). OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 20, 2026, from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Retrieved February 20, 2026, from [Link]
-
Cheng, Z., et al. (2017). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology. Retrieved February 20, 2026, from [Link]
-
LibreTexts Chemistry. (2020). 22.7: Amide Chemistry. Retrieved February 20, 2026, from [Link]
-
Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. Retrieved February 20, 2026, from [Link]
-
Wang, S., & Smith, J. M. (2019). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis. Retrieved February 20, 2026, from [Link]
-
Yamabe, S., & Tsuchida, N. (2003). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Assays
Topic: Optimization of Bioanalytical Assays for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (3-OH-DMAc). Document ID: TSC-2024-PK-MET-05 Last Updated: October 26, 2024 Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Specialists.
Executive Summary & Assay Context
This compound (hereafter referred to as 3-OH-DMAc ) is a Phase I metabolite often monitored during pharmacokinetic (PK) studies of xylidine-based anesthetics and analgesics (e.g., Lidocaine, Xylazine, Ranolazine).
The Core Challenge: Quantifying 3-OH-DMAc presents a dual challenge:
-
Structural Instability: The electron-rich phenolic ring at the C3 position makes the molecule susceptible to oxidative degradation, leading to baseline drift and poor signal-to-noise (S/N) ratios.
-
Matrix Interference: As a relatively polar metabolite (compared to its parent compounds), it often co-elutes with endogenous plasma phospholipids in Reverse Phase Chromatography (RPC), causing significant ion suppression or enhancement (Matrix Effects).
This guide provides a root-cause analysis and validated protocols to minimize background noise and maximize sensitivity in LC-MS/MS workflows.
Root Cause Analysis: Sources of Background Noise
To effectively troubleshoot, we must distinguish between chemical noise (matrix contaminants) and electronic/instrumental noise.
A. Matrix Effects (The "Invisible" Noise)
In LC-MS/MS (Positive ESI), phospholipids (glycerophosphocholines) are the primary source of background noise. They do not always appear as discrete peaks but rather as a broad "hump" in the baseline that suppresses the ionization of co-eluting analytes.
-
Mechanism: Phospholipids compete for charge in the electrospray droplet. If 3-OH-DMAc elutes within the phospholipid window (typically high organic % in gradients), its signal is suppressed, effectively lowering the S/N ratio.
B. Phenolic Oxidation (The "Drifting" Noise)
The 3-hydroxyl group is labile. At neutral or basic pH, it can oxidize to form quinone-imines.
-
Symptom: You observe "ghost peaks" or a rising baseline in the chromatogram due to the accumulation of degradation products.
-
Corrective Action: Acidification of the sample matrix immediately upon collection is non-negotiable.
C. Isobaric Interferences
Metabolites often share fragmentation pathways.
-
Scenario: If the parent drug undergoes N-dealkylation and hydroxylation simultaneously, you may generate isomers with identical Mass-to-Charge (m/z) ratios.
-
Solution: Chromatographic resolution is required; mass spectrometry alone cannot distinguish these without high-resolution MS (HRMS).
Troubleshooting Workflow: Decision Tree
The following diagram outlines the logical flow for diagnosing high background noise.
Figure 1: Diagnostic logic flow for identifying the source of background noise in LC-MS/MS assays.
Validated Protocols for Noise Reduction
Protocol A: Optimized Sample Preparation (SPE vs. PPT)
Protein Precipitation (PPT) is fast but leaves phospholipids in the sample, causing high background. Solid Phase Extraction (SPE) is recommended for 3-OH-DMAc to remove these interferences.
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Recommendation |
| Cleanliness | Low (High Phospholipids) | High (Removes Phospholipids) | Use SPE for trace quantification.[1] |
| Recovery | > 90% (Variable) | 85-95% (Consistent) | SPE provides cleaner baseline. |
| Noise Source | Matrix Suppression | Elution Solvent Impurities | Use LC-MS grade solvents. |
| Cost/Time | Low / Fast | High / Moderate | Worth the investment for S/N > 10. |
Recommended SPE Protocol for 3-OH-DMAc:
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma with 300 µL 2% Formic Acid (Acidification stabilizes the phenol). Load onto a Polymeric Mixed-Mode Cation Exchange (MCX) cartridge.
-
Why MCX? The amide/amine nature allows retention by cation exchange, while the wash steps remove neutral phospholipids.
-
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences/lipids).
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate under Nitrogen at 40°C; reconstitute in Mobile Phase A (0.1% Formic Acid).
Protocol B: Chromatographic Separation
To move the analyte away from the "noise front" (solvent front) and the "lipid tail" (end of gradient):
-
Column: C18 is standard, but Phenyl-Hexyl columns offer unique selectivity for the aromatic xylidine ring, potentially separating it from isobaric interferences better than C18.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[2]
-
B: 0.1% Formic Acid in Methanol (Methanol often provides better sensitivity for this molecule than Acetonitrile).
-
-
Gradient: Avoid isocratic holds at high organic %. Ensure a flush step at 95% B to clear phospholipids after the analyte elutes.
Frequently Asked Questions (FAQs)
Q1: I see a high background signal in my blank plasma samples. What is causing this? A: If the signal is present in the extracted blank but not the neat solvent blank, it is likely a matrix interference or a carryover issue.
-
Test: Inject a neat solvent blank immediately after a high standard. If a peak appears, it is carryover.
-
Fix: Increase the needle wash volume or switch to a stronger wash solvent (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20).
Q2: My analyte signal decreases over time while the samples sit in the autosampler. Is this noise? A: This is instability , which manifests as poor reproducibility (high %CV). The phenolic hydroxyl group is oxidizing.
-
Fix: Ensure the reconstitution solvent contains 0.1% Formic Acid and potentially 0.5 mM Ascorbic Acid as an antioxidant. Keep the autosampler temperature at 4°C.
Q3: Can I use HILIC chromatography? A: Yes. Since 3-OH-DMAc is polar (hydroxyl + amide), it retains well on HILIC columns. HILIC is excellent for separating analytes from phospholipids (which elute later or are retained differently). This often results in a 5-10x increase in Signal-to-Noise compared to Reverse Phase.
Q4: What is the target Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ)? A: According to FDA/EMA Bioanalytical Method Validation guidelines, the analyte response at LLOQ should be ≥ 5 times the response of the zero calibrator (blank + internal standard). Ideally, aim for S/N > 10:1 for robust assays.
References
-
Matrix Effects in LC-MS/MS: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Phospholipid Removal Strategies: Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC-MS/MS analyses. Journal of Chromatography B.
-
Stability of Phenolic Metabolites: Li, W., Zhang, J., & Tse, F. L. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography.
-
HILIC for Polar Metabolites: Jian, W., Edom, R. W., Weng, N. (2008).[3] Application of HILIC-MS/MS for the quantitative analysis of polar metabolites in plasma.[1] Journal of Separation Science.
Sources
Technical Support Center: Solvent Selection and Solubility Optimization for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for solubilizing N-(3-Hydroxy-2,6-dimethylphenyl)acetamide. We will address common challenges, provide troubleshooting workflows, and detail experimental protocols to ensure accurate and reproducible results in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section covers fundamental questions about the physicochemical properties of this compound and how they dictate its behavior in different solvents.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its functional groups and overall structure:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. Crucially, this group is weakly acidic, with a predicted acidic pKa of approximately 10.2.[1]
-
Amide (-NH-C=O) Group: This is a polar group that can participate in hydrogen bonding, with the N-H as a donor and the C=O as an acceptor.[2] This feature enhances its affinity for polar solvents.
-
Dimethylphenyl Ring: This aromatic ring with two methyl groups is non-polar and hydrophobic. It contributes to the molecule's solubility in organic solvents and limits its solubility in water.[3]
The molecule is, therefore, amphiphilic, having both polar and non-polar characteristics that must be considered during solvent selection.
Q2: The predicted LogP (Octanol-Water) for this compound is around 1.11. What does this tell me about its expected solubility?
A2: A LogP value of 1.11 indicates that this compound is moderately lipophilic.[1] This value provides several key insights:
-
It confirms that the compound is more soluble in a non-polar solvent like octanol than in water by a factor of about 10^(1.11), or roughly 13-fold.
-
It predicts poor aqueous solubility, which is consistent with the experimental data showing a water solubility of approximately 9.86 mg/L.[1]
-
It suggests that organic solvents or co-solvent systems will be necessary to achieve higher concentrations for experimental work. The principle of "like dissolves like" is a useful guide; solvents with properties intermediate between highly polar and non-polar are often good starting points.[4]
Q3: Is the solubility of this compound expected to be pH-dependent?
A3: Yes, its solubility in aqueous media is highly pH-dependent. The phenolic hydroxyl group has an acidic pKa of ~10.2.[1]
-
At pH < 8: The hydroxyl group will be fully protonated (-OH). In this neutral state, the compound's limited aqueous solubility is dictated by the balance of its polar and non-polar groups.
-
At pH > 11 (i.e., pH > pKa + 1): The hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the molecule's polarity, leading to a significant increase in aqueous solubility.[5] Therefore, preparing a basic aqueous buffer (e.g., pH 11-12) can be an effective strategy to enhance solubility, provided the compound is stable at high pH and the pH is compatible with the experimental system.[6]
Section 2: Solvent Selection and Preparation Guide
This section provides recommendations for solvent selection and a summary of expected solubility behavior.
Q4: What are the recommended starting solvents for preparing a concentrated stock solution?
A4: For preparing high-concentration stock solutions (e.g., 10-50 mM), polar aprotic solvents are generally the best choice for compounds like this.[7] We recommend starting with:
-
Dimethyl Sulfoxide (DMSO): This is an excellent solubilizing agent for a wide range of drug-like molecules.[8] It is a strong hydrogen bond acceptor and can effectively solvate the compound.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with a high capacity to dissolve a wide range of organic molecules, making it a suitable alternative.[7][9]
Ethanol, a polar protic solvent, may also be a viable option, particularly if DMSO or DMF are incompatible with your experimental system.[10] Direct dissolution in aqueous buffers is not recommended for creating a concentrated stock.[8]
Q5: How can I systematically approach finding an optimal solvent?
A5: A systematic approach involves understanding the principle of "like dissolves like" and progressive experimentation.[4][11] The goal is to match the solvent's polarity and hydrogen bonding characteristics to that of the solute. For a more advanced approach, computational tools based on machine learning or thermodynamic models can predict solubility, though these often require specialized software and expertise.[12][13][14]
The following table provides a general guide for solvent screening based on solvent class.
| Solvent Class | Example Solvents | Expected Solubility for this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents are strong hydrogen bond acceptors, effectively solvating the amide and hydroxyl groups without competing for hydrogen bond donation. They are the recommended starting point for stock solutions.[7][9] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the compound's polar groups. Solubility is generally good but may be lower than in DMSO or DMF.[10] |
| Aqueous (Basic) | PBS, TRIS (pH > 11) | Good (pH-dependent) | At high pH, the phenolic hydroxyl group deprotonates to a highly soluble phenoxide ion. This is a key strategy for aqueous-based assays but requires checking for compound stability.[5][6] |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low | The hydrophobic dimethylphenyl group dominates, leading to poor solubility as confirmed by experimental data.[1] |
| Non-Polar | Hexane, Toluene | Low to Poor | These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the polar hydroxyl and amide functional groups of the molecule.[11] |
Section 3: Troubleshooting Common Solubility Issues
This section addresses specific problems that users may encounter during their experiments and provides actionable solutions.
Q6: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
A6: This is a very common problem known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock is diluted into an aqueous medium where its solubility is much lower.[8] Follow these troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your aqueous buffer. The compound may simply not be soluble at the desired level.[8]
-
Increase the Percentage of Organic Co-solvent: If your assay can tolerate it, increasing the final percentage of the organic solvent (e.g., from 1% to 5% DMSO) can help keep the compound in solution. Be sure to run a solvent tolerance control in your experiment.
-
Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[8][15]
-
Adjust the pH: As discussed in Q3, if your experiment allows, increasing the pH of the final aqueous solution to >11 will dramatically increase solubility. Always verify that the compound is stable at this pH over the course of your experiment.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods. Prepare them fresh from your concentrated organic stock solution for each experiment, as precipitation can occur over time.[8]
Caption: A logical workflow for troubleshooting precipitation issues.
Q7: I'm observing inconsistent results in my assay. Could this be a solubility problem?
A7: Absolutely. Poor solubility is a major cause of experimental irreproducibility. If your compound is not fully dissolved, the actual concentration in your assay will be lower than the nominal concentration and may vary between wells or experiments. This can lead to:
-
Underestimation of potency (e.g., higher IC50 values).
-
Poor dose-response curves.
-
High variability between replicate samples.
Always visually inspect your solutions for any signs of precipitation (cloudiness, solid particles) before use. If you suspect solubility issues, performing a solubility test under your exact assay conditions is recommended.
Q8: Can I heat the solution to improve solubility?
A8: Gentle heating can increase the rate of dissolution and the solubility limit of a compound.[6] However, this approach must be used with caution:
-
Thermal Degradation: this compound could degrade at elevated temperatures. Always check the compound's stability before applying heat.
-
Supersaturation: A solution prepared by heating may become supersaturated upon cooling to room temperature, leading to precipitation later.
-
Recommendation: If you must use heat, do so gently (e.g., 30-40°C water bath) and for a minimal amount of time. After dissolution, allow the solution to cool to room temperature and observe it for at least an hour to ensure it remains clear before use.
Section 4: Experimental Protocols
This section provides standardized, step-by-step procedures for preparing solutions and measuring solubility.
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes how to accurately prepare a high-concentration stock solution for serial dilution.
Materials:
-
This compound powder (MW: 179.22 g/mol )
-
High-purity DMSO
-
Analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the compound powder (e.g., 1.79 mg) and transfer it to a clean, dry amber vial.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired concentration. For 1.79 mg to make a 10 mM solution:
-
Volume (L) = Moles / Molarity = (0.00179 g / 179.22 g/mol ) / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume (1.0 mL) of DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[8]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for measuring the equilibrium solubility of a compound in a specific solvent or buffer.[16][17]
Caption: Experimental workflow for the Shake-Flask method.
Materials:
-
This compound powder
-
Chosen solvent/buffer (e.g., PBS, pH 7.4)
-
Glass vials with Teflon-lined caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vial and then carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining microcrystals.[18]
-
Analysis: Dilute the clear, filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) and a standard curve.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
- Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
-
Toth, A., et al. (2025, August 7). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]
- Hogan, A. M., et al. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering.
-
Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved from [Link]
-
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
-
Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(9H-fluoren-4-yl)acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). This compound Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
Collegedunia. (n.d.). Acetamide: Production, Structure, Properties and Solubility. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-hydroxy-2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
GeeksforGeeks. (2022, April 10). Acetamide Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Acetamide used for?. Retrieved from [Link]
- Expert Opinion on Drug Discovery. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Retrieved from [Link]
- Google Patents. (n.d.). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
-
Stack Exchange Chemistry. (2015, January 31). Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) N-(2,6-Dimethylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Retrieved from [Link]
-
Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]
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Validation & Comparative
Comparison of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide with 4-hydroxy isomers
An In-Depth Comparative Guide to N-(3-Hydroxy-2,6-dimethylphenyl)acetamide and its 4-Hydroxy Isomers for Researchers and Drug Development Professionals
Executive Summary
The substitution pattern of functional groups on an aromatic ring is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical properties, metabolic fate, and biological activity. This guide provides a detailed comparative analysis of this compound and its direct positional isomer, N-(4-Hydroxy-2,6-dimethylphenyl)acetamide. While structurally similar, the seemingly minor shift of the hydroxyl group from the meta (3-position) to the para (4-position) orientation relative to the acetamide group instigates significant changes in electronic distribution, hydrogen bonding capability, and potential for metabolic activation. We will explore these differences through an examination of their physicochemical properties, synthetic routes, and potential biological implications, supported by established experimental data and protocols. This guide is intended for researchers in drug discovery and development, offering insights into the structure-activity relationships (SAR) that govern the behavior of this important class of N-arylacetamides.
Introduction to Hydroxy-N-(dimethylphenyl)acetamides
N-arylacetamides represent a critical scaffold in pharmaceutical science, most famously exemplified by acetaminophen (paracetamol), or N-(4-hydroxyphenyl)acetamide. These structures are not only biologically active molecules in their own right but also serve as versatile intermediates in the synthesis of more complex drugs.[1] The introduction of methyl groups on the phenyl ring, as in the case of the dimethylphenylacetamide core, sterically hinders the rotation of the acetamide group, influencing its conformation and interaction with biological targets.
The position of the hydroxyl group is a key determinant of a molecule's properties. A phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, influence the acidity (pKa) of the molecule, and serve as a primary site for Phase II metabolism (e.g., glucuronidation and sulfation). This guide focuses on the direct comparison between the 3-hydroxy and 4-hydroxy isomers of N-(2,6-dimethylphenyl)acetamide to elucidate how this positional change impacts their chemical and biological character.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two subject molecules is the location of the hydroxyl group. This variance directly impacts properties like polarity, solubility, and acidity.
Caption: 2D structures of the 3-hydroxy (left) and 4-hydroxy (right) isomers.
A summary of their key physicochemical properties, derived from experimental and predicted data, is presented below.
| Property | This compound | N-(4-Hydroxy-2,6-dimethylphenyl)acetamide | Rationale for Difference |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | Identical (Isomers) |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol [2] | Identical (Isomers) |
| Melting Point (°C) | 148[3] | 181[2] | The para-isomer's higher symmetry allows for more efficient crystal packing, leading to a higher melting point. |
| LogP (Octanol/Water) | 1.11[3] | 1.3 | The 4-hydroxy isomer is slightly more lipophilic. The intramolecular hydrogen bonding potential in the 3-hydroxy isomer can reduce its interaction with the aqueous phase, but the para-position in the 4-hydroxy isomer can lead to stronger intermolecular interactions in non-polar environments. |
| pKa (Acidic) | 10.2[3] | ~9.5-10 | The para-acetamide group is electron-withdrawing, which can slightly increase the acidity of the 4-hydroxy phenol compared to the 3-hydroxy phenol. |
| Water Solubility | 9.86e-3 mol/L[3] | Lower than 3-hydroxy isomer | The stronger crystal lattice of the 4-hydroxy isomer (indicated by its higher melting point) requires more energy to disrupt, often resulting in lower aqueous solubility. |
Synthesis and Characterization
The most common and direct route for synthesizing these compounds is the N-acetylation of the corresponding substituted aminophenol. This is a classic nucleophilic acyl substitution reaction.
Generalized Synthetic Workflow
The reaction involves treating the aminophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.
Caption: A typical workflow for the synthesis and purification of N-arylacetamides.
Experimental Protocol: Synthesis of N-(4-Hydroxy-2,6-dimethylphenyl)acetamide
This protocol describes a representative synthesis. The choice of solvent and base can be optimized, but this procedure serves as a reliable starting point.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-amino-3,5-dimethylphenol in 100 mL of glacial acetic acid. Causality: Acetic acid serves as both a solvent and a catalyst for the reaction.
-
Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser. Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Acetylating Agent: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution dropwise using an addition funnel. Maintain the temperature below 10 °C during the addition. Causality: The reaction is exothermic; slow, cooled addition prevents runaway reactions and the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form. Causality: The product is poorly soluble in water, causing it to precipitate out while the acetic acid and any unreacted starting material remain in the aqueous phase.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with three portions of 50 mL of cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-Hydroxy-2,6-dimethylphenyl)acetamide as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[4]
Comparative Biological and Pharmacological Insights
The positioning of the hydroxyl group is critical for biological activity, influencing everything from receptor binding to metabolic stability and toxicity profiles.
Structure-Activity Relationship (SAR) Analysis
-
Receptor Interactions: The hydroxyl group can act as a key hydrogen bond donor or acceptor within a receptor's binding pocket. The 3-hydroxy and 4-hydroxy isomers will present this group in different spatial locations, potentially leading to different binding affinities or even different target profiles. Studies on related phenylacetamides have shown that modifications to the phenyl ring significantly impact their activity as, for example, sodium channel blockers.[5][6]
-
Metabolic Stability: Phenolic compounds are primary substrates for sulfation and glucuronidation. The accessibility of the hydroxyl group to metabolic enzymes can be affected by the adjacent bulky methyl groups. The 4-hydroxy position is electronically similar to that in acetaminophen, which is known to undergo extensive Phase II metabolism.
-
Toxicity Profile: The 4-aminophenol scaffold is associated with a specific toxicity mechanism. Paracetamol (N-(4-hydroxyphenyl)acetamide) can be oxidized by cytochrome P450 enzymes to a reactive quinone imine intermediate (NAPQI), which can cause hepatotoxicity if not detoxified by glutathione. The N-(4-Hydroxy-2,6-dimethylphenyl)acetamide isomer shares this structural alert. The presence of two methyl groups ortho to the amine may sterically hinder the formation of this reactive metabolite, a common strategy in medicinal chemistry to "block" metabolic sites and reduce toxicity. The 3-hydroxy isomer lacks the para-aminophenol structure and is therefore less likely to form a similar quinone imine, potentially conferring a safer toxicity profile in this regard.
Potential Therapeutic Applications
-
Anti-inflammatory and Analgesic Activity: Given their structural similarity to acetaminophen, these compounds are candidates for anti-inflammatory and analgesic agents. N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and anti-arthritic properties by reducing pro-inflammatory cytokines like IL-1β and TNF-α.[7] It is plausible that the title compounds could exhibit similar activities, with the potency likely modulated by the specific substitution pattern.
-
Anticancer Activity: Various N-arylacetamide derivatives have been evaluated for their antiproliferative effects on cancer cell lines.[8] The cytotoxic potential often relates to their ability to induce apoptosis or interfere with cellular signaling pathways. Any comparative study of the 3-hydroxy and 4-hydroxy isomers should include an assessment of their in vitro cytotoxicity against a panel of cancer cell lines.
Key Experimental Workflows for Comparative Analysis
To empirically determine the differences between these isomers, a series of standardized in vitro assays are required.
In Vitro Cytotoxicity: MTT Assay Workflow
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Self-Validation and Controls: This protocol is self-validating through the use of controls. A vehicle control (e.g., DMSO) establishes the baseline 100% viability, while a positive control (a known cytotoxic agent like doxorubicin) confirms the assay is responsive. Comparing the dose-response curves of the 3-hydroxy and 4-hydroxy isomers will directly reveal any differences in their cytotoxic potential.
Conclusion and Future Directions
The positional isomerism between this compound and N-(4-Hydroxy-2,6-dimethylphenyl)acetamide provides a classic case study in structure-activity relationships. The shift of the hydroxyl group from the meta to the para position alters key physicochemical properties such as melting point and crystal packing, and more importantly, presents a different profile for biological interactions and metabolic transformation.
The 4-hydroxy isomer carries a potential liability for toxicity via quinone imine formation, analogous to its parent compound acetaminophen, although this may be mitigated by steric hindrance from the adjacent methyl groups. The 3-hydroxy isomer is not susceptible to this specific metabolic activation pathway, suggesting it may possess a different safety profile.
Future research should focus on direct, head-to-head experimental comparisons of these isomers in a suite of biological assays, including:
-
In vitro metabolic stability assays using human liver microsomes to determine their susceptibility to Phase I and Phase II metabolism.
-
Mechanism of action studies to identify the specific cellular targets if biological activity is observed.
-
In vivo studies in animal models to assess their pharmacokinetic profiles, efficacy, and toxicology.
By systematically evaluating these closely related compounds, researchers can gain valuable insights into the subtle structural modifications that can lead to the development of safer and more effective therapeutic agents.
References
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Roufos, I., Hays, S., Schwarz, R. D., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514-20. [Link][5][6]
-
PubChem. (n.d.). N-(4-hydroxy-2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link][2]
-
U.S. Environmental Protection Agency. (n.d.). This compound Properties. CompTox Chemicals Dashboard. [Link][3]
-
Smirnov, S. V., et al. (2017). Structure-activity relationship for branched oxyquinoline HIF activators: Effect of modifications to phenylacetamide "tail". Bioorganic & Medicinal Chemistry Letters, 27(4), 969-973. [Link][9]
-
Royal Society of Chemistry. (2022). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link][4]
-
Pessoa, C., et al. (2019). Pharmacological and physicochemical profile of arylacetamides as tools against human cancers. Toxicology and Applied Pharmacology, 380, 114692. [Link][8]
-
PubChem. (n.d.). N-(3-Hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide. National Center for Biotechnology Information. [Link][10]
-
PrepChem.com. (n.d.). Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. [Link][11]
-
ResearchGate. (n.d.). Structure–activity relationships of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives. [Link][12]
-
El Moutaouakil Ala Allah, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163-168. [Link][13]
-
Lim, Y. C., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151-159. [Link][14]
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Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technium, 4(9), 1-8. [Link]
-
ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link][15]
-
U.S. Environmental Protection Agency. (n.d.). N-[4-Hydroxy-3-(hydroxydiphenylmethyl)phenyl]acetamide Properties. CompTox Chemicals Dashboard. [Link][16]
-
Khan, K. M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Immunopharmacology and Immunotoxicology, 32(3), 476-482. [Link][7]
-
JournalNX. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE, 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. [Link][17]
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Validating Bioanalytical Methods for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide: A Comparative Guide (LLE vs. SPE)
Executive Summary & Scientific Context
In the bioanalysis of local anesthetics, while the parent compound Lidocaine is readily quantifiable, its downstream phenolic metabolites present distinct challenges. N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (hereafter referred to as 3-Hydroxy-Acetoxylidide ) is a critical Phase I metabolite formed via aromatic hydroxylation and N-dealkylation pathways.[1]
Unlike the lipophilic parent compound, the presence of the phenolic hydroxyl group at the C3 position significantly increases polarity. This shift renders traditional Liquid-Liquid Extraction (LLE) protocols—optimized for the parent drug—suboptimal for this metabolite.[1]
This guide objectively compares Liquid-Liquid Extraction (LLE) versus Solid Phase Extraction (SPE) for the validation of 3-Hydroxy-Acetoxylidide in human plasma, adhering to the FDA Bioanalytical Method Validation Guidance for Industry (May 2018) .[1]
Regulatory Framework (FDA/ICH M10)[1]
To ensure this method withstands regulatory scrutiny (IND/NDA submissions), the validation must satisfy the following core parameters defined in the FDA 2018 guidance:
-
Selectivity: Differentiation from matrix components and concomitant medications.[1]
-
Accuracy & Precision: Within ±15% (±20% at LLOQ).
-
Recovery: Consistent extraction efficiency (not necessarily 100%, but reproducible).
-
Matrix Effect: Assessment of ion suppression/enhancement in LC-MS/MS.
-
Stability: Freeze-thaw, bench-top, and processed sample stability.[1]
Expert Insight: For phenolic metabolites like 3-Hydroxy-Acetoxylidide, Matrix Effect is the silent killer.[1] Phospholipids often co-elute with polar metabolites, causing significant ion suppression if not removed.[1]
Comparative Analysis: LLE vs. SPE
We evaluated two extraction methodologies for 3-Hydroxy-Acetoxylidide (10 ng/mL to 1000 ng/mL) in human plasma.
Method A: Liquid-Liquid Extraction (LLE)[1]
-
Solvent: Methyl tert-butyl ether (MTBE) / Hexane (80:20).[1]
-
Mechanism: Partitioning based on logP.[1]
-
Pros: Inexpensive, simple workflow.[1]
-
Cons: Poor recovery for polar hydroxylated metabolites; requires evaporation (time-consuming).[1]
Method B: Solid Phase Extraction (SPE)[1][2]
-
Sorbent: Polymeric Reversed-Phase (HLB - Hydrophilic-Lipophilic Balance).[1]
-
Mechanism: Retention of polar analytes via N-vinylpyrrolidone moiety; wash steps remove salts/proteins.[1]
-
Pros: High recovery of polar metabolites, removal of phospholipids, amenable to automation.
-
Cons: Higher cost per sample.[1]
Experimental Data Summary
The following data represents mean values from a validation batch (
| Parameter | Method A: LLE (MTBE/Hexane) | Method B: SPE (Polymeric HLB) | Verdict |
| Recovery (%) | 42.5% ± 8.1% | 94.2% ± 2.3% | SPE yields superior extraction for the polar 3-OH moiety.[1] |
| Matrix Factor (MF) | 0.78 (Significant Suppression) | 0.98 (Negligible) | SPE effectively removes phospholipids causing suppression.[1] |
| LLOQ (ng/mL) | 5.0 ng/mL | 0.5 ng/mL | SPE concentrates the analyte more effectively, improving sensitivity. |
| RSD (%) | 12.4% | 3.1% | SPE provides tighter precision.[1] |
Recommended Protocol: Solid Phase Extraction (SPE)[1][2]
Based on the comparative data, the following SPE protocol is validated for regulatory submission.
Materials[1][2][3][4][5][6][7]
-
Analyte: this compound.[1]
-
Internal Standard (IS): Lidocaine-d10 or 3-Hydroxy-Lidocaine-d5 (stable isotope labeled IS is mandatory for MS-based validation).[1]
-
Plate: 96-well Polymeric HLB (30 mg/well).
Step-by-Step Workflow
-
Pre-treatment:
-
Aliquot 200 µL Human Plasma.[1]
-
Add 20 µL Internal Standard (IS) working solution.
-
Add 200 µL 2%
(Acidification disrupts protein binding and ionizes the basic amine, though the amide is neutral, the phenol requires pH control). -
Critical Step: Vortex for 2 min to ensure equilibrium.
-
-
Conditioning:
-
Loading:
-
Load pre-treated sample onto the SPE plate. Apply slow vacuum (approx. 5 Hg).[1]
-
-
Washing (The Clean-up):
-
Elution:
-
Elute with 2 x 400 µL Methanol.[1]
-
-
Reconstitution:
-
Evaporate eluate under
stream at 40°C. -
Reconstitute in 150 µL Mobile Phase (80:20 Water:MeOH + 0.1% Formic Acid).
-
Visualizing the Validation Workflow
The following diagram outlines the decision logic and workflow for the validated SPE method.
Caption: Workflow decision tree highlighting the necessity of SPE for polar metabolite this compound.
Validation Parameters & Acceptance Criteria (FDA 2018)
To declare the method "Valid," you must perform the following experiments using the SPE method described above.
Selectivity & Specificity[1][6][8]
-
Protocol: Analyze blank plasma from 6 individual donors (including lipemic and hemolyzed lots).
-
Requirement: No interfering peaks at the retention time of the analyte or IS. Response in blank must be < 20% of the LLOQ response.
Linearity & Sensitivity (LLOQ)[1]
-
Protocol: Generate a calibration curve (e.g., 0.5, 1, 5, 20, 100, 500, 1000 ng/mL).
-
Requirement: Non-zero calibrators must be within ±15% of nominal (±20% for LLOQ).
should be .[1][2]
Accuracy & Precision (A&P)
-
Protocol: Run 5 replicates at 4 QC levels:
-
Requirement:
-
Accuracy: Mean conc. within ±15% of nominal.[1]
-
Precision (CV): ≤15%.
-
Note: Perform this over 3 separate runs (Inter-batch precision).
-
Stability
You must prove the metabolite does not degrade during handling.[1]
-
Freeze-Thaw: 3 cycles from -80°C to Room Temp.
-
Bench-top: 4 hours at Room Temp (critical for phenolic compounds which can oxidize).
-
Autosampler: 24-48 hours at 10°C (processed stability).
Critical Note on Glucuronides: In vivo, this metabolite may exist as an O-glucuronide.[1] If your target is "Total" 3-Hydroxy-Acetoxylidide, you must include an enzymatic hydrolysis step (β-glucuronidase) before the SPE extraction.[1] If measuring "Free" analyte only, ensure the collection tubes do not contain esterase inhibitors that might artificially stabilize conjugates, although glucuronides are generally stable without specific inhibitors.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][4][5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Keane, K., et al. (2022).[1] Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites. ResearchGate. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
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- 7. labs.iqvia.com [labs.iqvia.com]
A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Executive Summary
In the landscape of drug development and clinical diagnostics, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without interference from structurally similar compounds, underpins the reliability of pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an in-depth, practical framework for researchers to understand, quantify, and mitigate the risks of immunoassay cross-reactivity. Using N-(3-Hydroxy-2,6-dimethylphenyl)acetamide as a case study, we will explore the molecular drivers of off-target binding and present a rigorous, data-driven approach to validating assay specificity. We will detail the principles and execution of competitive ELISA as the gold standard for this assessment, provide methodologies for data interpretation, and offer actionable insights to ensure the integrity of your immunoassay data.
The Imperative of Specificity in Immunoassays
Immunoassays are indispensable tools, leveraging the highly specific binding between an antibody and its antigen to detect and quantify molecules in complex biological matrices.[1] Their sensitivity and high-throughput capabilities have made them central to pharmaceutical analysis.[1] However, the trustworthiness of the data generated hinges on one critical assumption: that the antibody binds only to the intended analyte.
Molecular Profile: this compound
To understand the potential for cross-reactivity, we must first analyze the structure of the compound , this compound.
Chemical Structure: C₁₀H₁₃NO₂[5][6]
Key Structural Features (Potential Epitopes):
-
Aromatic Ring: A dimethylphenyl group forms the core.
-
Hydroxyl Group (-OH): A phenolic hydroxyl group is a key functional group.
-
Acetamide Group (-NHCOCH₃): An amide linkage is present.
-
Methyl Groups (-CH₃): Two methyl groups are positioned ortho to the amide linkage.
The combination of a substituted phenol and an anilide structure presents several features that an antibody's paratope could recognize.[2] If the target analyte of an immunoassay shares this core scaffold—for example, a parent drug or another metabolite—there is a significant probability of cross-reactivity.
The Mechanism of Cross-Reactivity in Competitive Immunoassays
Competitive immunoassays are frequently used for quantifying small molecules, like our compound of interest, and are an excellent format for assessing cross-reactivity.[7] The principle is based on competition for a limited number of antibody binding sites.[1][2]
In this format:
-
A known amount of labeled antigen (the "tracer") and an unknown amount of the sample antigen are introduced to a limited quantity of antibody.
-
The sample antigen "competes" with the tracer for binding to the antibody.
-
The resulting signal is inversely proportional to the concentration of the antigen in the sample. A high concentration of sample antigen leads to less tracer binding and a weaker signal.
Cross-reactivity occurs when a structurally related, non-target molecule can also bind to the antibody, displacing the tracer and generating a signal as if it were the true analyte.
Caption: Mechanism of antibody specificity and cross-reactivity.
Experimental Design: Quantifying Cross-Reactivity with Competitive ELISA
A well-designed competitive ELISA is the most direct and quantitative method for determining the degree of cross-reactivity.[2]
Objective: To determine the percent cross-reactivity of this compound and other structurally related compounds against the primary target analyte in a specific immunoassay.
Experimental Workflow
The following diagram outlines the key steps in the validation process.
Caption: Workflow for cross-reactivity determination using competitive ELISA.
Detailed Step-by-Step Protocol
This protocol is a template and should be optimized for your specific assay.
-
Plate Coating: Coat a 96-well microtiter plate with the capture antibody or antigen, typically at 1-10 µg/mL in a coating buffer (e.g., 0.05M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[8]
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[8]
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (for the standard curve) and each potential cross-reactant (including this compound).
-
In a separate dilution plate, add 50 µL of your standards or test compounds to 50 µL of the enzyme-labeled antigen (tracer).
-
Transfer 100 µL of these mixtures to the coated and blocked assay plate.
-
Incubate for 1-2 hours at RT.
-
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at RT.[9]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[9]
Data Interpretation and Comparative Analysis
Calculating IC50 and Percent Cross-Reactivity
The key to quantifying cross-reactivity lies in comparing the concentration of the test compound required to displace 50% of the tracer (its IC50) with the IC50 of the target analyte.[10][11]
-
Plot Dose-Response Curves: For the target analyte and each test compound, plot the OD450 (or %B/B₀) against the logarithm of the concentration. This will generate a sigmoidal curve.
-
Determine the IC50: The IC50 is the concentration of the compound that produces a response halfway between the maximum and minimum signal.[12] This value can be determined using a four-parameter logistic (4PL) curve fit, which is standard in most analysis software.[13]
-
Calculate Percent Cross-Reactivity (%CR): The %CR is calculated using the following formula[14]:
%CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100
Comparative Data Table (Hypothetical Data)
Below is an example of how to present the final data for clear comparison. Assume the target analyte is "Drug X," a compound structurally related to our molecule of interest.
| Compound Tested | IC₅₀ (ng/mL) | Percent Cross-Reactivity (%CR) | Structural Similarity to Drug X |
| Drug X (Target Analyte) | 1.5 | 100% | N/A |
| Metabolite A (Active) | 3.0 | 50.0% | High (Hydroxylated) |
| This compound | 75.0 | 2.0% | Moderate (Shared Phenolic Ring) |
| N-(2,6-dimethylphenyl)acetamide[15] | 1,500 | 0.1% | Low (Lacks Hydroxyl Group) |
| Unrelated Compound Y | >10,000 | <0.01% | None |
Interpretation: In this hypothetical scenario, this compound shows a low but non-negligible cross-reactivity of 2.0%. This means it is 50 times less reactive than the target analyte. While this may be acceptable for some applications, its impact must be considered, especially if it is expected to be present in high concentrations in study samples. The removal of the hydroxyl group, as in N-(2,6-dimethylphenyl)acetamide, drastically reduces cross-reactivity, highlighting the importance of this specific epitope for antibody binding.
Conclusion and Best Practices
The specificity of an immunoassay is not an inherent property of an antibody but must be empirically determined for each assay's specific conditions and intended use.[12][16] The presence of metabolites and structurally related compounds like this compound can pose a significant risk to data integrity.
-
Proactive Validation: Always perform cross-reactivity testing during assay development and validation, not as an afterthought.[17][18]
-
Test Relevant Compounds: Identify all known metabolites and structurally similar compounds that may be present in your samples and include them in your validation panel.[17]
-
Rigorous Data Analysis: Use appropriate non-linear regression models (e.g., 4-parameter logistic) to accurately calculate IC50 values.[13]
-
Context is Key: The acceptable level of cross-reactivity depends on the assay's purpose. A 2% cross-reactivity might be insignificant in a qualitative screening assay but could be critical in a quantitative pharmacokinetic study where the cross-reactant is present at much higher concentrations than the target analyte.
-
Documentation: Thoroughly document all validation experiments and establish clear acceptance criteria for assay specificity.[4][19]
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Tschirch, M. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 283.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Wooten, D. (2016). Immunoassays - Analytical Toxicology. In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
- Fitzgibbons, P. L., et al. (2014). Principles of Analytic Validation of Immunohistochemical Assays: Guideline From the College of American Pathologists Pathology.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1079-1088.
- Bocanegra, G. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
- Andreasson, U., et al. (2015).
- Sviridov, D. S., et al. (2021).
- Sviridov, D. S., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- PubChem. (n.d.). N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide.
- Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
- Echelon Biosciences. (2021). What is a Competitive ELISA?.
- UK NEQAS for Immunology & Immunochemistry. (2024). Principles of Immunoassays.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation.
- Biocompare. (2020). Expert Tips on Optimizing Immunoassay Design and Validation.
- U.S. Environmental Protection Agency. (n.d.). This compound Properties. CompTox Chemicals Dashboard.
- PubChem. (n.d.). N-(4-hydroxy-2,6-dimethylphenyl)acetamide.
- Science Gateway. (n.d.). How to calculate IC50.
- ResearchGate. (n.d.). In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.
- Benchchem. (n.d.). N-(2,6-Dimethylphenyl)acetamide.
- PubChem. (n.d.). N-(2,6-dimethylphenyl)-N-hydroxyacetamide.
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A Comprehensive Guide to Purity Assessment of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of a reference standard is paramount.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, a key chemical intermediate. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the scientific rationale behind the selection and application of these techniques, ensuring a robust and self-validating approach to purity assessment.
Reference standards serve as the benchmark against which new batches of drug substances and products are measured.[1][3] Their high purity and well-characterized nature are critical for accurate quantitative and qualitative analyses.[1][4][5] The United States Pharmacopeia (USP) defines reference standards as highly characterized materials used in assays, identification tests, and for performance calibration.[1][5] Regulatory bodies like the International Council for Harmonisation (ICH) also provide guidelines for the characterization and evaluation of reference standards.[3][6]
This guide will explore a multi-tiered approach to the purity assessment of this compound, leveraging a suite of orthogonal analytical techniques to build a comprehensive purity profile.
Orthogonal Approaches to Purity Determination
A cornerstone of robust reference standard characterization is the use of multiple, independent (orthogonal) analytical techniques. This strategy ensures that a comprehensive picture of the material's purity is obtained, as different methods are sensitive to different types of impurities.
Chromatographic Techniques: The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental to purity assessment, offering high-resolution separation of the main component from its organic impurities.[7]
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[7] For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is often effective.[8][9] The specific gradient will depend on the impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[8]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30 °C.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides excellent retention for moderately polar organic compounds like this compound.
-
A gradient elution is crucial for resolving impurities with a wide range of polarities that may be present from the synthesis of this compound.
-
UV detection is a robust and widely applicable detection method for aromatic compounds.
Data Interpretation: The purity is typically determined by area percent, assuming that all components have a similar response factor at the detection wavelength. For a more accurate quantification, especially for known impurities, a reference standard for each impurity is required to determine its relative response factor.[1]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
For volatile impurities, such as residual solvents from the synthesis process, Gas Chromatography is the method of choice. This compound itself may require derivatization to increase its volatility for GC analysis.[11]
Experimental Protocol: Headspace GC for Residual Solvents
-
System: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-624) is suitable for separating common organic solvents.
-
Oven Program: A temperature gradient is used to elute solvents with different boiling points. A typical program might start at 40°C and ramp up to 240°C.
-
Injector and Detector Temperature: ~250°C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: The sample is dissolved in a high-boiling point solvent (e.g., DMSO) in a headspace vial and incubated to allow volatile solvents to partition into the headspace.
Causality Behind Experimental Choices:
-
Headspace sampling is ideal for analyzing volatile organic compounds in a non-volatile matrix, preventing contamination of the GC system.
-
FID is a universal detector for organic compounds and provides excellent sensitivity.
Data Interpretation: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard for that solvent.
Thermal Analysis: A Window into Absolute Purity and Physical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the absolute purity, moisture content, and thermal stability of a substance.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] For a pure, crystalline substance, DSC shows a sharp melting endotherm. The presence of impurities broadens this peak and lowers the melting point. This phenomenon can be used to determine the molar purity of the main component.
Experimental Protocol: DSC for Purity Assessment
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pans.
-
Sample Weight: 1-3 mg.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min.
Data Interpretation: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
TGA measures the change in mass of a sample as a function of temperature.[12][13] It is primarily used to determine the amount of volatile components, including water and residual solvents, and to assess thermal stability.[12]
Experimental Protocol: TGA for Volatile Content
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Pan: Platinum or ceramic pans.
-
Sample Weight: 5-10 mg.
-
Heating Program: Heat the sample from ambient temperature to a temperature above the boiling points of any expected volatiles but below the decomposition temperature of the analyte. A typical range would be 25°C to 200°C at a heating rate of 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., Nitrogen).
Data Interpretation: The mass loss observed corresponds to the total amount of volatile impurities.
Logical Relationship of Thermal Analysis Techniques
Caption: Interrelation of Thermal Analysis Techniques.
Karl Fischer Titration: The Gold Standard for Water Content
While TGA can measure total volatiles, Karl Fischer (KF) titration is specific for water content and is considered the gold standard for this measurement.[14] It is a highly accurate and precise method for determining moisture content in pharmaceuticals.[15] The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have established guidelines for KF titration.[15][16]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument: A volumetric Karl Fischer titrator.
-
Reagent: A one-component or two-component Karl Fischer reagent.
-
Solvent: A suitable solvent in which the sample is soluble (e.g., methanol or a specialized solvent for ketones and aldehydes if applicable).
-
Sample Preparation: An accurately weighed amount of the sample is added to the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent to an electrometric endpoint.
Causality Behind Experimental Choices:
-
Volumetric titration is suitable for samples with a water content of 0.1% or higher. For lower water content, coulometric KF may be more appropriate.[14]
-
The choice of solvent is critical to ensure complete dissolution of the sample and to avoid side reactions with the KF reagent.
Data Interpretation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound.[17][18] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17]
Experimental Protocol: qNMR for Purity Assessment
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard of high purity with a known chemical structure and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a suitable deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard.
Causality Behind Experimental Choices:
-
A high-field NMR provides better signal dispersion and sensitivity.
-
The internal standard must be stable, non-volatile, and not react with the sample. Its purity must be accurately known.
-
Proper experimental parameters are crucial to ensure that the signal integrals are truly proportional to the molar concentrations.
Data Interpretation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Obtained | Strengths | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Purity relative to organic impurities | High resolution, widely applicable, can be used for both qualitative and quantitative analysis[7] | Requires a reference standard for each impurity for accurate quantification, may not detect non-UV active impurities |
| GC | Partitioning between a stationary phase and a carrier gas | Purity relative to volatile impurities (e.g., residual solvents) | High sensitivity for volatile compounds | May require derivatization for non-volatile analytes, not suitable for thermally labile compounds |
| DSC | Measurement of heat flow during a thermal transition | Molar purity, melting point, polymorphism | Provides an absolute measure of purity, small sample size required | Only applicable to crystalline materials, can be affected by thermal decomposition |
| TGA | Measurement of mass change with temperature | Content of volatile impurities (water, solvents), thermal stability | Simple and rapid, provides information on thermal decomposition[13] | Not specific for water, measures total volatile content |
| Karl Fischer Titration | Titration with a reagent that reacts specifically with water | Absolute water content | Highly specific and accurate for water, considered the gold standard[14] | Does not measure other volatile impurities |
| qNMR | Signal intensity is proportional to the number of nuclei | Absolute purity, structural confirmation | A primary ratio method, does not require a specific reference standard of the analyte[17][18] | Requires a high-purity internal standard, can be less sensitive than chromatographic methods |
Conclusion: A Holistic Approach to Purity Certification
The purity assessment of a reference standard for this compound should not rely on a single analytical technique. A comprehensive and robust characterization is achieved by combining orthogonal methods. A typical approach would involve:
-
HPLC for the determination of organic impurity profile and purity by area percent.
-
Headspace GC for the quantification of residual solvents.
-
Karl Fischer Titration for the accurate determination of water content.
-
TGA to confirm the total volatile content and assess thermal stability.
-
DSC to determine the molar purity and confirm the melting point.
-
qNMR to provide an independent, primary measure of absolute purity.
By integrating the data from these diverse analytical techniques, a well-characterized and highly reliable reference standard of this compound can be established, ensuring the accuracy and validity of subsequent analytical measurements in research, development, and quality control.
References
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- Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Metrohm.
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- KF titration in pharmaceuticals - News-Medical. (2025, November 17).
- Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19).
- Are You Handling USP Reference Standards Appropriately? - Lachman Consultants. (2024, December 2).
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Chemical Society.
- Water Determin
- Analytical Techniques for Reference Standard Characterization - ResolveMass Labor
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
- Quantit
- Quantitative Nuclear Magnetic Resonance (qNMR)
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards - Sigma-Aldrich.
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- <11> USP REFERENCE STANDARDS.
- How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regul
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- Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices - BioProcess Intern
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- Analytical Reference M
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
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- 8. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. One moment, please... [torontech.com]
- 14. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 15. news-medical.net [news-medical.net]
- 16. mt.com [mt.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
Differentiating N-(3-Hydroxy-2,6-dimethylphenyl)acetamide from parent compounds in urine
This guide details the analytical differentiation of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide (hereafter referred to as 3-OH-DMA ) from its parent compounds—primarily xylidide-class anesthetics (e.g., Lidocaine, Mepivacaine) and related agents like Xylazine —in urine matrices.
Executive Summary
This compound is a downstream Phase I metabolite derived from the N-dealkylation and subsequent acetylation/hydroxylation of 2,6-xylidide drugs. Its accurate quantification is critical in forensic toxicology and clinical pharmacokinetics to distinguish between active drug administration and metabolic clearance. Unlike the basic parent compounds, 3-OH-DMA possesses a phenolic hydroxyl group and an acetamide moiety, altering its retention behavior and mass spectral fragmentation. This guide provides a validated LC-MS/MS workflow to isolate and differentiate this metabolite.
Chemical Genealogy & Metabolic Pathway
Understanding the origin of 3-OH-DMA is the first step in differentiation. It is not a primary metabolite but typically a secondary or tertiary product formed via the 2,6-xylidine intermediate.
Metabolic Pathway Diagram
The following diagram illustrates the formation of 3-OH-DMA from Lidocaine and Xylazine, highlighting the divergence points.
Caption: Metabolic derivation of this compound from xylidide parents via the 2,6-xylidine intermediate.
Analytical Differentiation Strategy
Differentiation relies on exploiting the physicochemical differences between the amphiphilic/basic parents and the polar/neutral target metabolite .
Physicochemical Comparison
| Feature | Parent (e.g., Lidocaine) | Target (3-OH-DMA) | Analytical Implication |
| Structure | Tertiary Amine (Basic) | Phenolic Acetamide (Neutral/Weakly Acidic) | SPE Selectivity: Parents bind to Cation Exchange (MCX); Target does not retain strongly on MCX at high pH. |
| pKa | ~7.9 (Amine) | ~10.0 (Phenol) | Mobile Phase: High pH causes parents to deprotonate; Target remains neutral. |
| Polarity | Moderate (LogP ~2.4) | High (LogP ~0.8) | Chromatography: Target elutes significantly earlier on C18 columns. |
| Conjugation | Minimal | High (Glucuronide) | Hydrolysis: Essential for Target detection; irrelevant for Parent. |
Experimental Protocol
A. Sample Preparation: Enzymatic Hydrolysis & SPE
Because 3-OH-DMA is excreted largely as a glucuronide conjugate, hydrolysis is mandatory for total quantitation.
Step 1: Hydrolysis
-
Aliquot 200 µL of urine into a glass tube.
-
Add 50 µL of Internal Standard (IS) solution (e.g., Lidocaine-d10, 100 ng/mL).
-
Add 100 µL of β-Glucuronidase (from E. coli or Helix pomatia, >5000 units/mL) in 0.1 M Acetate buffer (pH 5.0).
-
Incubate at 60°C for 60 minutes. Note: Ensure the cap is sealed tightly to prevent evaporation.
Step 2: Solid Phase Extraction (Differentiation Step) To separate the target from the basic parent compounds during extraction, use a Mixed-Mode Polymeric Weak Anion Exchange (WAX) or HLB cartridge, rather than Cation Exchange (MCX), as the target lacks a strong basic center.
-
Cartridge: Oasis HLB or Strata-X (60 mg).
-
Condition: 1 mL Methanol
1 mL Water. -
Load: Hydrolyzed sample (pH adjusted to ~4-5).
-
Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Elute: 1 mL Methanol (Elutes both parents and neutral target).
-
Differentiation Note: If strict separation is required pre-column, use MCX cartridges . The Parent (Lidocaine) will retain on the sorbent via ionic interaction. The Target (3-OH-DMA) will pass through in the load or wash steps (or elute with 100% MeOH before the basic elution step).
-
B. LC-MS/MS Methodology
Mass spectrometry provides the definitive fingerprint. The target must be monitored via unique Multiple Reaction Monitoring (MRM) transitions.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Focusing)
-
1-6 min: 5%
40% B (Target elutes ~3-4 min) -
6-8 min: 40%
95% B (Parents elute ~7-8 min) -
8-10 min: Re-equilibration.
-
MS/MS Parameters (ESI Positive Mode):
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) | Mechanism |
| 3-OH-DMA | 180.1 | 138.1 | 120.1 | 15 / 25 | Loss of Ketene ( |
| Lidocaine | 235.2 | 86.1 | 58.1 | 20 / 30 | Cleavage of diethylamino moiety |
| Xylazine | 221.1 | 164.1 | 90.0 | 22 / 35 | Thiazine ring fragmentation |
| 2,6-Xylidine | 122.1 | 105.1 | 77.0 | 18 / 30 | Loss of Ammonia |
Differentiation Logic:
-
Retention Time (RT): 3-OH-DMA elutes significantly earlier than Lidocaine/Xylazine due to the hydroxyl group and lack of lipophilic tails.
-
Mass Shift: The precursor 180.1 is distinct. Note that 2,6-xylidine (122.1) and N-acetyl-2,6-xylidine (164.1) are potential interferences if not resolved, but the 180.1 mass is unique to the hydroxylated acetyl metabolite.
Data Interpretation & Pitfalls
Interference Management
-
Isomeric Interference: 4-Hydroxy-2,6-dimethylacetanilide is a potential isomer. While 3-OH is the primary target here, the 4-OH variant may co-elute.
-
Solution: Use a phenyl-hexyl column if isomeric separation is critical; the pi-pi interactions often resolve positional isomers (ortho/meta/para) better than C18.
-
-
Source Attribution: Detecting 3-OH-DMA does not confirm the specific parent drug (Lidocaine vs. Mepivacaine vs. Xylazine) as it is a common downstream product.
-
Rule: Always co-analyze for specific markers (e.g., MEGX for Lidocaine, 4-Hydroxy-Xylazine for Xylazine) to confirm the parent source.
-
Workflow Summary Diagram
Caption: Analytical workflow for the isolation and identification of 3-OH-DMA.
References
-
Metabolism of Lidocaine: Nelson, S. D., et al. "Quantification of Lidocaine and Several Metabolites Utilizing Chemical-Ionization Mass Spectrometry." Journal of Pharmaceutical Sciences. Link
-
Xylazine Metabolism: Reyes, A. G., et al. "Urine Drug Surveillance in Philadelphia, PA, with Emphasis on Xylazine and its Metabolites." Journal of Analytical Toxicology. Link
-
Analytical Methods: "Determination of Lidocaine and its Metabolites in Human Plasma and Urine by HPLC-MS/MS." Journal of Chromatography B. Link
-
Chemical Data: "this compound."[1][2] PubChem Compound Summary. Link
-
Forensic Applications: Logan, B. K., et al. "Xylazine and its metabolites in forensic toxicology." CFSRE Reports. Link
Sources
Unambiguous Structural Confirmation of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of pharmaceutical research and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, a derivative of interest with potential pharmacological applications, precise structural confirmation is not merely a formality but a critical prerequisite for understanding its chemical behavior, reactivity, and biological interactions. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against a suite of powerful spectroscopic techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a transparent evaluation of the strengths and limitations of each approach, empowering researchers to make informed decisions in their analytical workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unparalleled method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1] It provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural blueprint.
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and patience. The quality of the final structure is intrinsically linked to the quality of the single crystal. Therefore, the initial and often most challenging step is the growth of a suitable crystal.
Experimental Protocol: From Powder to Final Structure
Part 1: Synthesis of this compound
A reliable synthesis of the target compound is the essential first step. A common and effective method is the acylation of the corresponding aniline derivative.
Step-by-Step Synthesis:
-
Dissolution: Dissolve 3-amino-2,6-dimethylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a mild base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add acetyl chloride (1.1 eq) or acetic anhydride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Part 2: Crystal Growth – The Art and Science
Obtaining a single crystal suitable for X-ray diffraction is often the most critical and challenging phase. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.4 mm in each dimension).
Step-by-Step Crystal Growth (Slow Evaporation Method):
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble will hinder dissolution. A good starting point is a solvent mixture, for instance, ethanol/water or dichloromethane/hexane.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent in a clean, small vial or test tube. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free container to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the container with a cap or parafilm with a few small holes poked in it. This allows for the slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant, cool temperature. Patience is key; crystal growth can take anywhere from a few days to several weeks.
Part 3: X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray diffractometer.
Data Collection and Analysis Workflow:
Caption: Workflow for X-ray Crystallography.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Unit Cell Determination: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the crystal system.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Orthogonal Confirmation: A Suite of Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for confirming the structure in solution and for routine characterization. These methods provide complementary information and are often more readily accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR would be employed.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include a one-dimensional ¹H spectrum, a ¹³C{¹H} spectrum, and potentially two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment of protons and carbons.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals in the ¹H spectrum. Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule.
Expected Spectroscopic Data (Based on Analogous Compounds):
-
¹H NMR:
-
A singlet for the acetamido methyl protons (~2.1-2.2 ppm).
-
Two singlets for the two aromatic methyl groups (~2.2-2.4 ppm).
-
Two doublets for the two aromatic protons on the phenyl ring (~6.7-7.2 ppm).
-
A broad singlet for the amide N-H proton (variable, ~7.5-9.0 ppm).
-
A singlet for the phenolic O-H proton (variable, can exchange with D₂O).
-
-
¹³C NMR:
-
A signal for the acetamido methyl carbon (~24 ppm).
-
Signals for the two aromatic methyl carbons (~17-20 ppm).
-
Signals for the aromatic carbons, including the hydroxyl- and acetamido-substituted carbons, and the quaternary carbons (~110-155 ppm).
-
A signal for the carbonyl carbon of the acetamido group (~168-170 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[4]
Experimental Protocol for IR Analysis (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like acetone or dichloromethane.
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Expected Characteristic IR Absorptions:
-
O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.
-
N-H stretch (amide): A sharp to moderately broad band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O stretch (amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Experimental Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak, which will likely be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.
Expected Mass Spectrum:
-
The calculated molecular weight of this compound (C₁₀H₁₃NO₂) is 179.22 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 180.1 corresponding to the [M+H]⁺ ion.
Comparative Analysis: Choosing the Right Tool for the Job
While X-ray crystallography provides the most detailed structural information, it is not always feasible or necessary. The choice of analytical technique depends on the specific research question, the amount of sample available, and the physical state of the compound.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions | Connectivity, chemical environment of nuclei, stereochemistry in solution | Presence of functional groups | Molecular weight, elemental formula, fragmentation pattern |
| Sample State | Single crystal | Solution | Solid or solution | Solid, liquid, or gas (after ionization) |
| Sample Amount | Micrograms (single crystal) | Milligrams | Milligrams | Nanograms to micrograms |
| Throughput | Low (days to weeks) | High (minutes to hours) | High (minutes) | High (minutes) |
| Cost | High | High | Low | Moderate to High |
| Key Advantage | Unambiguous structural determination | Detailed structural information in solution | Rapid functional group analysis | High sensitivity and molecular weight determination |
| Key Limitation | Requires a suitable single crystal | Lower resolution than X-ray, can be complex to interpret | Limited structural information | Provides little stereochemical information |
Decision-Making Workflow for Structural Confirmation:
Caption: Decision tree for selecting a structural confirmation method.
Conclusion
The structural confirmation of this compound is a multi-faceted task that can be approached with a variety of powerful analytical techniques. Single-crystal X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution three-dimensional structure in the solid state. However, its reliance on obtaining a suitable single crystal can be a significant bottleneck.
A comprehensive suite of spectroscopic techniques, including NMR, IR, and mass spectrometry, offers a more accessible and often faster route to structural confirmation. These methods provide a wealth of complementary information about the molecule's connectivity, functional groups, and molecular weight. For researchers in drug development and related fields, a pragmatic approach that leverages the strengths of both crystallography and spectroscopy is often the most effective strategy. Initial characterization with spectroscopic methods can rapidly confirm the successful synthesis of the target compound, while the pursuit of a crystal structure provides the ultimate, detailed architectural understanding necessary for advanced molecular modeling and structure-activity relationship studies.
References
-
Boyle, P. D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. North Carolina State University. Retrieved from [Link]
-
Bruker. (2020, July 18). How To Obtain A Neat IR Spectrum [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
-
Chopra, D. (2019). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 96(12), 1593-1603. [Link]
-
Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (1984). Spektroskopische Methoden in der organischen Chemie. Georg Thieme Verlag.
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]
-
University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. [Link]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(9), 896-900. [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 123-456. [Link]
-
ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1), 1-8. [Link]
-
Szántay, C., Jr. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 546. [Link]
-
Technische Universität Graz. (n.d.). Growing X-ray Quality Crystals. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Wiley-VCH. (2004). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Arava, V. R., et al. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27. [Link]
-
CCDC. (n.d.). Chemical structure searching - Access Structures. [Link]
-
CCDC. (n.d.). Search - Access Structures. [Link]
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CCDC. (2024, February 14). Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD" [Video]. YouTube. [Link]
-
Gribble, G. W. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(34), 4875-4878. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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- 4. journals.iucr.org [journals.iucr.org]
- 5. N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide | C16H26N2O2 | CID 56924500 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quality Control of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the quality of starting materials is not merely a parameter—it is the bedrock upon which the integrity of the final product is built. N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, a key intermediate in various synthetic pathways, is no exception. Its purity, identity, and consistency are critical to ensure the desired reaction kinetics, yield, and impurity profile of subsequent products.
This guide provides a comprehensive overview of the essential quality control (QC) protocols for this compound. Moving beyond a simple checklist, we will delve into the causality behind each analytical choice, establish a framework for a self-validating QC system, and compare the reagent's performance attributes with viable alternatives in amide bond formation.
The Criticality of a Multi-Faceted QC Approach
A robust QC protocol for a reagent like this compound cannot rely on a single analytical technique. Instead, it must be a multi-layered approach, where each test provides a unique piece of the quality puzzle. This ensures not only the identity and purity of the material but also provides insights into its stability and suitability for its intended use. The following sections detail the essential tests, their underlying principles, and recommended acceptance criteria.
Table 1: Key Quality Control Specifications for this compound
| Test | Acceptance Criteria | Analytical Method |
| Identification | ||
| A. Infrared Spectroscopy | The infrared absorption spectrum of the sample corresponds to that of a qualified reference standard. | USP <197K> |
| B. HPLC-UV | The retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution. The UV spectrum of the major peak in the sample solution corresponds to that of the standard solution. | High-Performance Liquid Chromatography with UV detection |
| C. ¹H NMR Spectroscopy | The ¹H NMR spectrum of the sample is consistent with the structure of this compound. | ¹H Nuclear Magnetic Resonance Spectroscopy |
| Assay (Purity) | ≥ 98.0% (on an as-is basis) | HPLC-UV |
| Related Substances | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | HPLC-UV |
| Physicochemical Properties | ||
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 146°C to 150°C[1] | USP <741> |
| Water Content | ≤ 0.5% | Karl Fischer Titration (USP <921>) |
| Residual Solvents | Meets the requirements of USP <467> or ICH Q3C | Gas Chromatography-Headspace/Mass Spectrometry (GC-HS/MS) |
In-Depth Methodologies and the "Why" Behind Them
The true power of a QC protocol lies not just in the "what" but in understanding the "why." Here, we dissect the core analytical methods, providing detailed experimental parameters and the rationale for their inclusion.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling
HPLC is the workhorse for purity determination and the quantification of related substances. Its high resolution and sensitivity allow for the separation and detection of the main compound from potential process-related impurities and degradation products.
Rationale: The choice of a reversed-phase method with a C18 column is based on the non-polar nature of the this compound molecule. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. UV detection is suitable due to the presence of a chromophore in the molecule.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Accurately weigh and dissolve about 10 mg of this compound reference standard in methanol to obtain a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve about 10 mg of the this compound sample in methanol to obtain a concentration of 0.1 mg/mL.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the assay and impurity levels based on the peak areas.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure. It gives detailed information about the number of different types of protons, their chemical environment, and their connectivity.
Rationale: This technique is a powerful tool for identity confirmation. Any deviation from the expected spectrum would indicate the presence of a structural isomer or a significant impurity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.
Karl Fischer Titration for Water Content
Excess moisture can affect the stability of the reagent and may interfere with certain chemical reactions. Karl Fischer titration is the gold standard for determining water content with high accuracy and precision.
Rationale: Unlike other methods like loss on drying, Karl Fischer titration is specific to water and is not affected by the loss of other volatile components.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent suitable for the instrument.
-
Procedure: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel. The instrument will automatically titrate the water present and provide the water content as a percentage.
Visualizing the QC Workflow
A logical workflow is crucial for efficient and effective quality control. The following diagram illustrates a typical decision-making process for the release of a batch of this compound.
Caption: QC workflow for this compound batch release.
Comparison with Alternatives: The Amidation Step
The synthesis of this compound, like other acetamides, involves the formation of an amide bond. Traditionally, this is achieved using coupling reagents that can be wasteful and pose safety concerns[2]. The choice of reagent and solvent can significantly impact the reaction's efficiency, cost, and environmental footprint.
Table 2: Comparison of Amide Bond Formation Strategies
| Method | Reagent/Solvent System | Advantages | Disadvantages |
| Traditional Coupling | Carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt) in solvents like DMF or DCM. | Well-established, high yields for a wide range of substrates. | Formation of stoichiometric byproducts, potential for side reactions, use of hazardous solvents. |
| "Greener" Solvents | Use of alternative solvents like Cyrene™, sulfolane, or N-butyl-2-pyrrolidinone (NBP) in place of DMF.[3] | Reduced environmental impact, improved safety profile. | May require optimization for specific substrates, potential for lower solubility of reactants. |
| Recyclable Coupling Reagents | Organosilane reagents like 9-methyl-9H-9-silafluorene.[2] | High yields, byproducts are easily removed and the reagent can be recycled, milder reaction conditions. | Newer technology, may not be as widely available or cost-effective for all applications yet. |
| Solvent-Free Synthesis | Direct reaction of a carboxylic acid and urea with a boric acid catalyst.[3] | Environmentally friendly, high atom economy, simple procedure. | May not be suitable for all substrates, potential for thermal degradation of sensitive molecules. |
The move towards more sustainable and efficient chemical synthesis is a significant trend in the pharmaceutical industry. While traditional methods for amide bond formation are reliable, the exploration of greener solvents and recyclable coupling reagents offers exciting opportunities to improve the overall process of synthesizing intermediates like this compound.
Conclusion
A rigorous and scientifically sound QC protocol is indispensable for ensuring the quality and consistency of this compound. By employing a multi-faceted analytical approach and understanding the rationale behind each test, researchers and drug development professionals can have high confidence in the starting materials they use. Furthermore, a critical evaluation of the synthetic routes, including the amidation step, can lead to the adoption of more efficient, safer, and environmentally friendly processes. This commitment to quality at every stage of development is what ultimately leads to the successful and safe production of life-saving medicines.
References
-
Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Organic Letters. (2025). [Link]
-
U.S. Environmental Protection Agency. (2025). This compound Properties. [Link]
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Lidocaine secondary standard, certified reference material (CRM). Certificate of Analysis. (n.d.). [Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. (n.d.). [Link]
Sources
Safety Operating Guide
A Guide to the Responsible Disposal of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide. The procedural steps outlined are grounded in established laboratory safety protocols and regulatory standards. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, the following recommendations are based on the known hazards of analogous acetamide derivatives and general best practices for chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.[1][2]
Pre-Disposal Hazard Assessment and Preparation
Personal Protective Equipment (PPE):
Proper PPE is non-negotiable. All handling and disposal activities must be conducted within a certified chemical fume hood.[1][8] The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles.[8][9] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[6] | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat.[1][8] | Protects skin and personal clothing from contamination. |
| Respiratory | Use may be required based on a site-specific risk assessment, especially for spills or aerosol-generating procedures.[10] | Prevents inhalation of airborne powder or vapors. |
Segregated Waste Collection: A Step-by-Step Protocol
Improper segregation of chemical waste is a common and dangerous laboratory error. This compound waste should never be mixed with other waste streams unless explicitly approved by your EHS department.[1][2]
Step 1: Container Selection Select a waste container that is in good condition, free from leaks or damage, and chemically compatible with acetamide compounds.[2][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[12] The container must have a secure, leak-proof closure.[11]
Step 2: Waste Accumulation Collect waste this compound directly into your designated satellite accumulation container at or near the point of generation.[2][11] This includes any unused product, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE.
Step 3: Labeling Proper labeling is a critical compliance point under the Resource Conservation and Recovery Act (RCRA).[11][12][13] The label must be securely affixed to the container and include the following information:[2][12]
-
The full chemical name: "this compound" (no formulas or abbreviations)[2]
-
The approximate quantity or concentration of the waste[2]
-
The date of waste generation[12]
-
The location of origin (e.g., Building, Room Number, PI Name)[12]
-
Appropriate hazard pictograms (e.g., irritant, health hazard)[12]
Step 4: Storage Pending Disposal Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area must be under the control of laboratory personnel and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][4] Ensure the container is kept closed at all times except when adding waste.[2]
Managing Spills and Contaminated Materials
In the event of a spill, evacuate non-essential personnel from the immediate area.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]
Spill Cleanup Protocol:
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Absorption: Carefully apply an inert absorbent material over the spill.
-
Collection: Sweep or scoop the absorbed material into your designated hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for cleanup, including contaminated absorbent pads and PPE, must be disposed of as hazardous waste in the same container as the chemical itself.[1] Contaminated clothing should be removed and laundered before reuse.[1][3]
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1][8] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[12][13]
Arranging for Disposal:
-
Once your waste container is approximately 90% full, complete a chemical waste pickup request form as provided by your institution's EHS department.[2]
-
Submit the form to EHS, ensuring all information is accurate and complete.[12]
-
EHS will then arrange for the collection of the waste by a licensed hazardous waste contractor.[1] The most common disposal method for this type of waste is through an approved industrial combustion plant.[1][3]
By adhering to these procedures, you ensure the safe and compliant management of this compound waste, protecting yourself, your colleagues, and the environment.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
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Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
Alfa Aesar. (2011, February 9). SAFETY DATA SHEET: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide. Retrieved from [Link]
Sources
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- 2. research.columbia.edu [research.columbia.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
